Derrisisoflavone J
Description
Properties
Molecular Formula |
C22H22O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-(2-hydroxyethyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-4-14-9-13(5-6-17(14)24)16-11-28-19-10-18(25)15(7-8-23)21(26)20(19)22(16)27/h3,5-6,9-11,23-26H,4,7-8H2,1-2H3 |
InChI Key |
GZPWOHBMFJTLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CCO)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Derrisisoflavone J from Derris robusta
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation and characterization of Derrisisoflavone J, a novel hydroxyethylated isoflavonoid, from the plant Derris robusta. The methodologies outlined below are based on the primary scientific literature and are intended to offer a detailed protocol for researchers interested in the extraction and purification of this compound.
Derris robusta, a tree species belonging to the Fabaceae family, is a known source of various flavonoids, including rotenoids and isoflavones.[1] Recent phytochemical investigations have led to the isolation of several new prenylated isoflavonoids, including Derrisisoflavones H, I, J, and K, from the twigs and leaves of this plant.[2] this compound is notable for being one of the first reported examples of a hydroxyethylated isoflavonoid.[2]
Experimental Protocols
The isolation of this compound from Derris robusta is a multi-step process involving extraction, solvent partitioning, and repeated chromatographic separations. The following protocol is a detailed description of the laboratory procedure.
1. Plant Material and Extraction:
-
Plant Material: The twigs and leaves of Derris robusta are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Extraction: The air-dried and powdered plant material (approximately 10 kg) is extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times, with each extraction lasting for seven days. The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Solvent Partitioning:
The crude ethanol extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This liquid-liquid extraction separates compounds based on their polarity. The fraction containing this compound is typically found in the ethyl acetate and n-butanol extracts.
3. Chromatographic Purification:
The ethyl acetate and n-butanol soluble fractions are subjected to a series of chromatographic techniques to isolate the target compound.
-
Step 1: Silica Gel Column Chromatography: The ethyl acetate extract is applied to a silica gel column and eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC). Similar fractions are combined.
-
Step 2: Sephadex LH-20 Column Chromatography: Fractions enriched with isoflavones are further purified on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size.
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase is a gradient of methanol and water. This allows for the isolation of pure this compound.
Data Presentation
The following table summarizes the key analytical data for the characterization of this compound.[3]
| Property | Data |
| Appearance | White amorphous powder |
| UV (MeOH) λmax (log ε) | 213 (4.59), 267 (4.56), 338 (sh) (3.59) nm |
| ESIMS (pos.) | m/z 405 [M + Na]⁺ |
| HRESIMS (pos.) | m/z 405.1305 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309) |
| ¹H NMR | See original research for detailed assignments[3] |
| ¹³C NMR | See original research for detailed assignments |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation of this compound from Derris robusta.
As of the latest research, a specific signaling pathway involving this compound has not been elucidated. However, isoflavones from Derris robusta have been investigated for their α-glucosidase inhibitory activity, suggesting a potential role in carbohydrate metabolism. Further research is required to determine the precise biological targets and mechanisms of action of this compound.
References
Derrisisoflavone J: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone J is a novel prenylated and hydroxyethylated isoflavone isolated from the twigs and leaves of Derris robusta. As a member of the isoflavonoid class of natural products, it represents a unique chemical scaffold of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of this compound, based on currently available scientific literature.
Chemical Structure and Properties
This compound was first isolated and characterized by Tang et al. in 2016. Its structure was elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1]. To date, this compound and its isomer, Derrisisoflavone K, are the first reported examples of hydroxyethylated isoflavonoids[1].
Molecular Formula: C₂₂H₂₂O₆[1]
Molecular Weight: 382.41 g/mol
Chemical Structure:
Caption: 2D structure of this compound.
Spectroscopic Data
The structural confirmation of this compound is based on the following key spectroscopic data:
Table 1: Spectroscopic Data for this compound[1]
| Data Type | Value |
| Appearance | White amorphous powder |
| HRESIMS (pos.) | m/z 405.1305 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309) |
| UV (MeOH) λₘₐₓ (log ε) | 213 (4.59), 267 (4.56), 338 (sh) (3.59) nm |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)[1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 152.9 | 7.97 (s) |
| 3 | 123.7 | |
| 4 | 175.7 | |
| 5 | 162.7 | |
| 6 | 98.7 | 6.36 (s) |
| 7 | 164.5 | |
| 8 | 105.2 | |
| 9 | 157.5 | |
| 10 | 111.9 | |
| 1' | 123.1 | |
| 2' | 130.4 | 7.19 (d, 2.0) |
| 3' | 115.1 | |
| 4' | 157.8 | |
| 5' | 115.1 | 6.94 (d, 8.4) |
| 6' | 129.8 | 7.12 (dd, 8.4, 2.0) |
| 1'' | 29.3 | 3.30 (overlapped) |
| 2'' | 122.0 | 5.25 (t, 7.2) |
| 3'' | 132.3 | |
| 4'' | 25.8 | 1.77 (s) |
| 5'' | 17.9 | 1.69 (s) |
| 1''' | 35.1 | 2.89 (t, 6.6) |
| 2''' | 61.2 | 3.84 (t, 6.6) |
Experimental Protocols
Isolation of this compound
The following protocol outlines the extraction and isolation of this compound from Derris robusta.
Structural Elucidation
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. HRESIMS data established the molecular formula. The ¹H and ¹³C NMR spectra were assigned based on DEPT and 2D NMR experiments (¹H-¹H COSY, HSQC, and HMBC). The connectivity of the prenyl and hydroxyethyl groups to the isoflavone core was confirmed through key HMBC correlations.
Biological Activity
Currently, there is no published data specifically detailing the biological activities, such as IC₅₀ or EC₅₀ values, or the specific signaling pathways modulated by this compound.
However, the genus Derris is a known rich source of flavonoids and isoflavonoids that exhibit a wide range of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant effects. Other prenylated isoflavonoids isolated from Derris species have demonstrated anti-inflammatory properties. Further research is required to determine the specific biological profile of this compound.
Conclusion
This compound is a recently discovered isoflavonoid with a unique hydroxyethylated structure. The detailed spectroscopic and isolation data presented here provide a solid foundation for researchers and scientists to undertake further studies. Future investigations into its biological activities and potential mechanisms of action are warranted to explore its potential as a lead compound in drug development programs.
References
A Technical Guide to the Spectroscopic Data of Derrisisoflavone J
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Derrisisoflavone J, a hydroxyethylated isoflavonoid isolated from Derris robusta. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. All data is sourced from the peer-reviewed publication detailing its initial isolation and characterization.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound. The analysis was conducted in positive ion mode.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + Na]⁺ | 405.1309 | 405.1305 | C₂₂H₂₂O₆Na |
Data sourced from Qi et al., 2016.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in acetone-d₆.
Table 2: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 7.97 | s | |
| 8 | 6.37 | s | |
| 2' | 7.19 | d | 2.0 |
| 5' | 6.95 | d | 8.2 |
| 6' | 7.08 | dd | 8.2, 2.0 |
| 1'' | 2.92 | t | 7.3 |
| 2'' | 3.68 | t | 7.3 |
| 1''' | 3.39 | d | 7.4 |
| 2''' | 5.27 | t | 7.4 |
| 4''' | 1.76 | s | |
| 5''' | 1.68 | s |
Data sourced from Qi et al., 2016.[1]
Table 3: ¹³C NMR Spectroscopic Data for this compound (Acetone-d₆)
| Position | δC (ppm) | Type |
| 2 | 153.3 | CH |
| 3 | 125.1 | C |
| 4 | 176.4 | C |
| 5 | 161.3 | C |
| 6 | 109.9 | C |
| 7 | 164.2 | C |
| 8 | 94.7 | CH |
| 9 | 157.9 | C |
| 10 | 107.0 | C |
| 1' | 124.6 | C |
| 2' | 115.9 | CH |
| 3' | 131.0 | C |
| 4' | 158.8 | C |
| 5' | 116.5 | CH |
| 6' | 123.6 | CH |
| 1'' | 26.8 | CH₂ |
| 2'' | 61.9 | CH₂ |
| 1''' | 29.3 | CH₂ |
| 2''' | 123.2 | CH |
| 3''' | 132.5 | C |
| 4''' | 18.0 | CH₃ |
| 5''' | 25.9 | CH₃ |
Data sourced from Qi et al., 2016.[1]
Experimental Protocols
The following protocols are based on the methodologies reported for the isolation and characterization of this compound and related isoflavonoids.
Plant Material and Extraction
The twigs and leaves of Derris robusta were collected and air-dried. The dried plant material was powdered and subsequently extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.
Isolation and Purification
The concentrated ethanol extract underwent a systematic fractionation and purification process:
-
Solvent Partitioning: The residue was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to multiple rounds of column chromatography. This included silica gel columns, Sephadex LH-20 columns, and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. Data was acquired in the positive ion mode to determine the exact mass and molecular formula.[1]
Visualizations: Workflows and Biological Pathways
Experimental Workflow for Isolation and Identification
The following diagram illustrates the general workflow employed for the isolation and structural elucidation of this compound from its natural source.
Postulated Anti-Inflammatory Signaling Pathway
Prenylated isoflavonoids from Derris species have demonstrated anti-inflammatory properties. This activity is often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below represents a simplified model of this mechanism, where this compound is postulated to inhibit the pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
References
The Enigmatic Path to Derrisisoflavone J: A Deep Dive into its Biosynthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the proposed biosynthetic pathway of Derrisisoflavone J, a prenylated and hydroxyethylated isoflavone found in Derris robusta. While the complete enzymatic cascade remains to be fully elucidated, this whitepaper synthesizes current knowledge on isoflavonoid biosynthesis to construct a putative pathway, highlighting key enzymatic steps and potential avenues for future research.
This compound, with its unique structural modifications, presents a fascinating case study in the diversification of plant secondary metabolites. Its biosynthesis is believed to begin with the general phenylpropanoid pathway, a well-established route for the formation of the core isoflavone skeleton.
The Core Isoflavonoid Pathway: A Common Foundation
The journey from the amino acid L-phenylalanine to the isoflavone core is a multi-step process involving a series of key enzymes. This foundational pathway is shared across a wide range of leguminous plants.
| Step | Precursor | Enzyme | Product |
| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid |
| 2 | Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | 4-Coumaric acid |
| 3 | 4-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | 4-Coumaroyl-CoA |
| 4 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin chalcone |
| 5 | Naringenin chalcone | Chalcone Isomerase (CHI) | Naringenin (a flavanone) |
| 6 | Naringenin | Isoflavone Synthase (IFS) | 2-Hydroxyisoflavanone |
| 7 | 2-Hydroxyisoflavanone | 2-Hydroxyisoflavanone Dehydratase (HID) | Genistein (an isoflavone) |
This series of reactions, summarized in the table above, lays the groundwork for the more specialized modifications that give rise to the unique structure of this compound.
Charting the Unknown: The Proposed Biosynthesis of this compound
The specific enzymatic machinery responsible for the prenylation and hydroxyethylation of the isoflavone backbone in Derris robusta has yet to be definitively identified. However, based on known enzymatic activities in related plant species, a hypothetical pathway can be proposed.
Caption: Proposed biosynthetic pathway of this compound.
This proposed pathway highlights two critical, yet uncharacterized, enzymatic steps:
-
C-3' Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring is likely catalyzed by a specific isoflavone C-3' prenyltransferase . While such enzymes have been identified in other plants, the specific enzyme in Derris robusta remains to be isolated and characterized.[1]
-
C-6 Hydroxyethylation: The most enigmatic step in the biosynthesis of this compound is the addition of a hydroxyethyl group at the C-6 position. To date, no enzyme with this specific activity on a flavonoid substrate has been reported in the scientific literature. This represents a significant knowledge gap and a key area for future investigation. It is hypothesized that a flavanone 6-hydroxylase (F6H) first introduces a hydroxyl group at the C-6 position of naringenin.[2][3] The subsequent conversion to a hydroxyethyl group would require a novel enzymatic activity, possibly a transferase that utilizes a two-carbon donor.
Experimental Workflows for Unraveling the Pathway
To validate this proposed pathway and identify the novel enzymes involved, a multi-pronged experimental approach is necessary. The following workflow outlines the key steps researchers can take:
Caption: Experimental workflow for enzyme discovery.
Detailed Experimental Protocols
1. Enzyme Extraction from Plant Tissues:
-
Tissue Homogenization: Freeze plant tissue (e.g., young leaves, roots) of Derris robusta in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction Buffer: Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT, 1% polyvinylpyrrolidone).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[4]
2. Enzyme Assays for Prenyltransferases and Hydroxylases:
-
Reaction Mixture: Prepare a reaction mixture containing the crude protein extract or purified recombinant enzyme, the putative substrate (e.g., genistein for prenyltransferase activity, 6-hydroxy-genistein for hydroxyethylation), and the necessary co-factors (e.g., DMAPP for prenyltransferase, a potential ethyl donor for the hydroxyethylation step, and NADPH for P450-dependent hydroxylases).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected prenylated or hydroxyethylated products.[1]
3. Quantitative Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from different tissues of Derris robusta.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the candidate prenyltransferase and hydroxylase/transferase genes to quantify their expression levels in different tissues. This can help correlate gene expression with the accumulation of this compound.
Future Directions
The biosynthesis of this compound presents an exciting frontier in plant biochemistry. The identification and characterization of the novel enzymes involved, particularly the elusive hydroxyethyltransferase, will not only illuminate a new corner of the plant metabolic map but also provide valuable tools for the biotechnological production of this and other complex isoflavonoids. The protocols and hypothetical pathway outlined in this guide provide a solid framework for researchers to begin this challenging but rewarding endeavor.
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Prenylated Isoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the natural sources of prenylated isoflavonoids, their quantitative analysis, methods for their isolation, and their mechanisms of action, including key signaling pathways.
Introduction to Prenylated Isoflavonoids
Isoflavonoids are a class of secondary metabolites predominantly found in the plant kingdom, particularly within the Leguminosae (Fabaceae) family.[1][2] Their structure is based on a 3-phenylchroman-4-one backbone. The addition of isoprenoid side chains—a process known as prenylation—gives rise to prenylated isoflavonoids. This structural modification significantly increases their lipophilicity, enhancing their affinity for cell membranes and interaction with biological targets, which often leads to improved bioavailability and a broader range of potent biological activities.[3]
Prenylated isoflavonoids exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, antioxidant, neuroprotective, and estrogenic or antiestrogenic properties. Their unique activities, such as acting as selective estrogen receptor modulators (phytoSERMs), make them promising candidates for drug discovery and development.
Primary Natural Sources
The distribution of isoflavonoids is largely concentrated in the Fabaceae (legume) family. The occurrence of prenylated isoflavonoids is even more restricted, as it depends on the presence of specific prenyltransferase enzymes. Key plant families and genera known to be rich sources of these compounds are detailed below.
Key Plant Families:
-
Fabaceae (Leguminosae): This is the most significant source of prenylated isoflavonoids. Genera such as Glycyrrhiza, Sophora, Acosmium, and elicited Glycine (soybean) are well-documented producers.
-
Moraceae (Mulberry Family): Species within the Artocarpus, Maclura, and Morus genera are also notable sources.
-
Apiaceae (Carrot Family): Certain species in this family have been found to contain prenylated isoflavones.
-
Other Families: While less common, prenylated flavonoids and isoflavonoids have also been identified in the Asteraceae, Cannabaceae, and Euphorbiaceae families.
Quantitative Data of Representative Prenylated Isoflavonoids
The concentration of prenylated isoflavonoids can vary significantly based on the plant species, the specific tissue, and environmental or elicitation conditions. The following tables summarize quantitative data for some well-studied compounds.
Table 1: Concentration of Prenylated Isoflavonoids in Various Plant Sources
| Plant Species | Compound | Plant Part | Concentration (µmol/g Dry Weight) | Reference |
| Elicited Glycine max (Soybean) Seedlings | Glyceollins (C2 & C4) | Seedlings | 0.8 - 1.2 | |
| Elicited Glycine max (Soybean) Seedlings | Prenylated Isoflavones (e.g., Isowighteone) | Seedlings | 0.8 - 1.2 | |
| Elicited Glycine max (Soybean) Seedlings | Phaseol | Seedlings | ~0.3 |
Note: Data for elicited soybean seedlings shows that sequential treatment with H₂O₂ + AgNO₃ followed by microbial elicitors like B. subtilis can induce significant accumulation of these compounds.
Table 2: Content of Prenylated Flavanones (as a related class) in Humulus lupulus (Hops)
| Compound | Concentration Range | Notes | Reference |
| 8-Prenylnaringenin (8-PN) | 10-100 fold lower than Xanthohumol | A minor but highly potent phytoestrogen. | |
| Isoxanthohumol (IX) | Varies | Weaker estrogenic activity compared to 8-PN. |
Note: While not strictly isoflavonoids, the prenylated flavanones in hops are structurally related and well-quantified, providing a valuable reference.
Experimental Protocols: Extraction, Isolation, and Analysis
The isolation and quantification of prenylated isoflavonoids from plant matrices require a multi-step approach. Due to their increased lipophilicity compared to their non-prenylated counterparts, specific solvents and chromatographic techniques are employed.
General Extraction and Fractionation Protocol
-
Drying and Grinding: Plant material (e.g., stems, roots, leaves) is dried to a constant weight and finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is typically extracted exhaustively at room temperature with a polar solvent like ethanol (EtOH) or methanol (MeOH). Modern techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.
-
Defatting (Optional): For lipid-rich materials, a preliminary extraction with a non-polar solvent such as hexane is performed to remove fats and waxes.
-
Liquid-Liquid Partitioning: The crude extract is concentrated and then subjected to liquid-liquid fractionation using a series of immiscible solvents of increasing polarity. A common sequence is:
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
n-Butanol (n-BuOH) Prenylated isoflavonoids, being moderately polar, are often enriched in the EtOAc and CHCl₃ fractions.
-
Isolation and Purification Protocol
-
Column Chromatography (CC): The enriched fractions are subjected to chromatographic separation.
-
Stationary Phases: Silica gel is commonly used for initial separation. For further purification, Sephadex LH-20 (for size exclusion) or polyamide columns are effective.
-
Mobile Phases: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of individual compounds, Reverse-Phase (RP) HPLC is the method of choice.
-
Column: A C18 column is most common.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (MeOH) or acetonitrile (ACN) is used.
-
Analytical Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Photodiode Array (PDA) or UV detector is the standard for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and sensitive quantification, LC coupled with mass spectrometry (especially tandem MS, MS/MS) is indispensable. Techniques like Quadrupole Time-of-Flight (Q-TOF) provide high-resolution mass data for accurate formula determination.
-
Nuclear Magnetic Resonance (NMR): For complete structure elucidation of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are required.
Below is a generalized workflow for the isolation and identification of prenylated isoflavonoids.
Biological Activity and Signaling Pathways
Prenylated isoflavonoids modulate numerous cell signaling pathways, which are central to their therapeutic effects, particularly in cancer and inflammatory diseases. The prenyl group often enhances the interaction with protein kinases and other cellular targets.
Key Modulated Pathways
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Prenylated isoflavonoids like Icaritin have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. Genistein, a related isoflavone, also suppresses the activity of Akt.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation and cell survival. Icaritin and Genistein inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB. This suppression reduces the production of pro-inflammatory cytokines.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes ERK, JNK, and p38, controls cell proliferation and apoptosis. Genistein can modulate the MAPK pathway by affecting upstream regulators like RAS/RAF.
-
Wnt/β-catenin Pathway: This pathway is vital for development and tissue homeostasis, and its dysregulation is linked to cancer. Icaritin activates this pathway to promote bone formation, while Genistein has been shown to down-regulate it in cancer cells by enhancing the degradation of β-catenin.
Signaling Pathway Diagram: Inhibition by Prenylated Isoflavonoids
The following diagram illustrates the inhibitory effects of a representative prenylated isoflavonoid on the PI3K/Akt and NF-κB signaling pathways, common mechanisms for their anti-cancer and anti-inflammatory effects.
References
Methodological & Application
Application Notes & Protocols: HPLC Analysis of Derrisisoflavone J
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Derrisisoflavone J. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally related isoflavones, particularly prenylated isoflavonoids. The provided chromatographic conditions are expected to yield satisfactory separation and quantification of this compound and will serve as a strong foundation for method development and validation in a research or quality control setting.
Introduction
This compound is a prenylated isoflavonoid that has been isolated from plants of the Derris genus. As a member of the isoflavone class of compounds, it is of interest for its potential biological activities. Accurate and reliable quantitative analysis is crucial for phytochemical studies, pharmacokinetic evaluations, and quality control of herbal preparations containing this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of isoflavones. This method offers high resolution, sensitivity, and reproducibility.
This application note details the recommended instrumentation, chromatographic conditions, and a step-by-step protocol for the analysis of this compound.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₂₂H₂₂O₆
-
UV Absorbance Maxima: 213 nm, 267 nm, 338 nm (shoulder)[1]
Recommended HPLC Method
The following HPLC conditions are recommended for the analysis of this compound. These parameters are based on common practices for isoflavone analysis and should be optimized for specific instrumentation and sample matrices.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 267 nm[1] |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried and powdered plant material. Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution.
-
Data Analysis: Record the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation (Pro-forma)
For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | Peak purity analysis and comparison with a blank sample |
Visualization of the Experimental Workflow
References
Application Notes & Protocols: Isolation of Derrisisoflavone J from Derris robusta
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Derrisisoflavone J is a novel hydroxyethylated isoflavonoid, a class of compounds that has garnered significant interest for its potential therapeutic properties. Isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae family, this compound represents a unique molecular architecture. This document provides a comprehensive protocol for the extraction, isolation, and purification of this compound, based on established scientific literature. The methodologies outlined herein are intended to provide researchers with a detailed guide to obtaining this compound for further investigation into its biological activities and potential applications in drug discovery.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Source: Twigs and leaves of Derris robusta.
-
Preparation: The plant material is air-dried at room temperature. Subsequently, the dried material is pulverized to a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Isoflavonoids:
-
Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
The powdered plant material (5.0 kg) is extracted with 95% EtOH at room temperature. This process is repeated three times to ensure exhaustive extraction of the target compounds.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (412.0 g).
-
3. Fractionation of the Crude Extract:
-
Objective: To separate the crude extract into fractions of varying polarity to facilitate the isolation of this compound.
-
Procedure:
-
The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with petroleum ether and ethyl acetate (EtOAc).
-
The ethyl acetate fraction, which is expected to contain the isoflavonoids, is concentrated under reduced pressure to yield the EtOAc-soluble extract (125.0 g).
-
4. Chromatographic Purification of this compound:
The purification of this compound from the ethyl acetate fraction is a multi-step process involving several chromatographic techniques.
-
Step 4.1: Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (100:0 to 0:100, v/v).
-
Procedure: The EtOAc-soluble extract (120.0 g) is loaded onto a silica gel column and eluted with the gradient mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined. This initial separation yields nine primary fractions (Fr. 1–9).
-
-
Step 4.2: Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).
-
Procedure: Fraction 5 (12.5 g) from the silica gel column is further subjected to Sephadex LH-20 column chromatography. This step is crucial for removing pigments and other interfering substances, resulting in four sub-fractions (Fr. 5.1–5.4).
-
-
Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Objective: To isolate pure this compound from the enriched sub-fraction.
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).
-
Procedure: Sub-fraction 5.3 (3.2 g) is subjected to preparative HPLC. The elution is monitored at a suitable UV wavelength, and the peak corresponding to this compound is collected.
-
Final Purification: The collected fraction is further purified by semi-preparative HPLC using a gradient of acetonitrile (ACN) and water (H₂O) to yield pure this compound (8.0 mg).
-
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields for this compound
| Step | Description | Starting Material (g) | Yield (g) | % Yield |
| 1 | Air-dried Derris robusta (twigs and leaves) | 5000.0 | - | - |
| 2 | 95% Ethanol Extraction | 5000.0 | 412.0 (Crude Extract) | 8.24% |
| 3 | Ethyl Acetate Fractionation | 412.0 | 125.0 (EtOAc Fraction) | 30.34% (of crude) |
| 4.1 | Silica Gel Chromatography (Fr. 5) | 120.0 | 12.5 | 10.42% (of EtOAc) |
| 4.2 | Sephadex LH-20 Chromatography (Fr. 5.3) | 12.5 | 3.2 | 25.60% (of Fr. 5) |
| 4.3 | Preparative and Semi-preparative HPLC | 3.2 | 0.008 (this compound) | 0.25% (of Fr. 5.3) |
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
In Vitro Assays for Testing Derrisisoflavone J Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone J is a prenylated isoflavone found in plants of the Derris genus, which have been traditionally used in Asian medicine for their anti-inflammatory and analgesic properties. Emerging research suggests that this compound and related isoflavones possess a range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. These properties make this compound a compound of interest for further investigation and potential drug development.
These application notes provide detailed protocols for a selection of key in vitro assays to evaluate the efficacy of this compound. The described methods are foundational for screening and characterizing its biological effects, providing a basis for further preclinical development. The protocols cover the assessment of cytotoxicity in cancer cell lines, anti-inflammatory activity through the inhibition of nitric oxide production and the expression of key inflammatory mediators, and the investigation of its potential mechanism of action through the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative efficacy of this compound and related isoflavones in various in vitro assays. This data has been compiled from available scientific literature to provide a comparative overview.
Table 1: Cytotoxicity of this compound and Related Isoflavones in Cancer Cell Lines (IC50 values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | SKOV-3 (Ovarian) | MOLT-4 (Leukemia) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Lupalbigenin | ~16.26 | - | - | - | - |
| Genistein | - | - | 16.5 ± 0.59 | 19.3 ± 0.97 | - |
| Doxorubicin (Control) | 19.7 ± 3.1 | 22.6 ± 3.9 | - | - | - |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Assay | Compound | Cell Line | Concentration/IC50 | Effect |
| Nitric Oxide (NO) Production Inhibition | Derrisisoflavone A | RAW 264.7 | Ranked 3rd in potency | Inhibition of LPS-induced NO production.[1] |
| Genistein | RAW 264.7 | Most potent | Inhibition of LPS-induced NO production.[1] | |
| Lupalbigenin | RAW 264.7 | Ranked 2nd in potency | Inhibition of LPS-induced NO production.[1] | |
| Gene Expression (qRT-PCR) | Derrisisoflavone A | RAW 264.7 | Not specified | Significant suppression of LPS-induced iNOS, COX-2, IL-6, and 5-LOX mRNA.[1] |
| Lupalbigenin | RAW 264.7 | 1.25 and 2.5 µM | Inhibition of LPS-induced iNOS and COX-2 protein expression. |
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, SKOV-3, MOLT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the effect of this compound on the mRNA expression levels of key pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 5-lipoxygenase (5-LOX).
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
6-well plates
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (iNOS, COX-2, IL-6, 5-LOX) and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in the NO production assay protocol.
-
RNA Extraction: After the desired incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Visualizations
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
Cell culture studies with Derrisisoflavone J
Application Notes and Protocols for Cell Culture Studies with Derris Isoflavones
Disclaimer: As of November 2025, specific cell culture studies on Derrisisoflavone J are not available in the published scientific literature. The following application notes and protocols are based on studies of other isoflavones isolated from the Derris genus, particularly from Derris scandens. These protocols and findings are expected to be highly relevant for designing and conducting experiments with this compound.
Introduction
Isoflavones derived from the Derris genus have garnered significant interest in cancer research due to their potential as chemopreventive and therapeutic agents. These compounds have been shown to exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. This document provides an overview of the cellular effects of Derris isoflavones, detailed protocols for key cell-based assays, and a summary of the known signaling pathways involved.
Data Presentation: Antiproliferative Activity of Derris Isoflavones
The following table summarizes the cytotoxic effects of various isoflavones isolated from Derris scandens on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Derriscandenon B | KB | MTT | 3.5 | [1] |
| Derriscandenon C | KB | MTT | 4.8 | [1] |
| Derrubone | KB | MTT | 4.1 | [1] |
| Glyurallin | KB | MTT | 4.4 | [1] |
| Derriscandenon B | NALM6-MSH+ | MTT | 3.3 | [1] |
| Isochandaisone | NALM6-MSH+ | MTT | 4.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Derris isoflavones on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., KB, NALM6-MSH+)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Derris isoflavone stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the Derris isoflavone from the stock solution in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted isoflavone solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest isoflavone concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This method is used to detect and quantify apoptosis (early and late stages) and necrosis in cells treated with Derris isoflavones.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Derris isoflavone
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the Derris isoflavone for a specific time period.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Signaling Pathways and Visualizations
Studies on isoflavones from Derris scandens suggest that their anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway.
Experimental Workflow for Cell Viability and Apoptosis Analysis
Caption: Workflow for assessing the anticancer effects of Derris isoflavones.
Proposed Signaling Pathway for Derris Isoflavone-Induced Apoptosis
Based on studies of related compounds, Derris isoflavones likely induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Proposed mitochondrial pathway of apoptosis induced by Derris isoflavones.
References
Application Notes and Protocols: Synthesis and Evaluation of Derrisisoflavone J Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of derivatives of Derrisisoflavone J, a naturally occurring prenylated isoflavone. This document includes detailed synthetic protocols, methodologies for assessing anticancer and anti-inflammatory activities, and a summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific concepts.
Introduction
This compound is a prenylated isoflavone with the chemical structure 6-(2-hydroxyethyl)-5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chromen-4-one. Isoflavones, a class of flavonoids, are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][2][3]. The unique structural features of this compound, particularly the presence of a hydroxyethyl group on the A-ring and a prenyl group on the B-ring, make it and its derivatives interesting candidates for drug discovery and development. This document outlines a proposed synthetic strategy for this compound derivatives and protocols for evaluating their therapeutic potential.
Synthesis of this compound Derivatives
A plausible and versatile method for the synthesis of this compound derivatives is centered around the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of the C-C bond between the chromone core (A- and C-rings) and the substituted phenyl B-ring[1][4]. A retrosynthetic analysis suggests the disconnection at the C3-phenyl bond, leading to a 3-iodochromone and a corresponding boronic acid derivative.
Proposed Synthetic Scheme
The overall synthetic strategy involves the preparation of two key intermediates: a 6-(2-hydroxyethyl)-3-iodo-5,7-dihydroxychromen-4-one (or a protected version thereof) and a (4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)boronic acid.
Diagram of the Proposed Synthetic Pathway for this compound Derivatives
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a 3-Iodochromone Intermediate
This protocol outlines the synthesis of a key 3-iodochromone intermediate, which will serve as the scaffold for the subsequent Suzuki-Miyaura coupling.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Iodine
-
Methanol
-
Appropriate protecting groups (e.g., methoxymethyl chloride, benzyl bromide) if necessary
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Protection of Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the hydroxyl groups of 2',4',6'-trihydroxyacetophenone can be protected using standard procedures, for example, with methoxymethyl (MOM) ether or benzyl ether protecting groups.
-
Formation of the Enaminone: The protected 2',4',6'-trihydroxyacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like DMF at elevated temperature (e.g., 70 °C) to form the corresponding enaminone.
-
Iodination and Cyclization: The enaminone intermediate is then treated with iodine in a solvent such as methanol at a moderate temperature (e.g., 40 °C). This step facilitates both the iodination at the 3-position and the cyclization to form the 3-iodochromone ring system.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-iodochromone intermediate.
Protocol 2: Synthesis of a Prenylated Phenylboronic Acid Intermediate
This protocol describes the preparation of the B-ring component, a prenylated phenylboronic acid, which will be coupled with the 3-iodochromone.
Materials:
-
4-Hydroxyphenylboronic acid
-
Prenyl bromide
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., tetrahydrofuran, acetone)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
O-Prenylation: 4-Hydroxyphenylboronic acid is reacted with prenyl bromide in the presence of a base (e.g., K2CO3) in a solvent like acetone under reflux conditions to yield the O-prenylated boronic acid.
-
Claisen Rearrangement: The O-prenylated intermediate is then subjected to a Claisen rearrangement to move the prenyl group from the oxygen to the carbon atom at the 3-position of the phenyl ring. This is typically achieved by heating the compound in a high-boiling solvent like N,N-diethylaniline under microwave irradiation.
-
Purification: The resulting C-prenylated phenylboronic acid is purified by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the two key intermediates to form the this compound derivative.
Materials:
-
3-Iodochromone intermediate (from Protocol 1)
-
Prenylated phenylboronic acid intermediate (from Protocol 2)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, the 3-iodochromone intermediate, the prenylated phenylboronic acid intermediate (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 5-10 mol%), and the base (e.g., 2-3 equivalents) are combined in the chosen solvent system.
-
Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired this compound derivative.
-
Deprotection (if applicable): If protecting groups were used, they are removed in the final step using appropriate deprotection conditions (e.g., acid hydrolysis for MOM groups, hydrogenolysis for benzyl groups).
Biological Activity Evaluation
The synthesized this compound derivatives can be evaluated for their potential as anticancer and anti-inflammatory agents using a variety of in vitro assays.
Protocol 4: Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a CO2 incubator at 37 °C.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 5: Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.
-
Absorbance Measurement: The absorbance is measured at 540 nm after a short incubation period at room temperature.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.
Quantitative Data Presentation
The biological activities of isoflavone derivatives are often quantified by their IC50 values. The following tables summarize representative IC50 values for various prenylated isoflavones against different cancer cell lines, providing a benchmark for the evaluation of newly synthesized this compound derivatives.
Table 1: Anticancer Activity of Prenylated Isoflavones (IC50 in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| Mappianthone A | 3.54 | 4.23 | 5.87 | 6.12 | 7.34 | |
| Known Analogue 2 | 2.18 | 3.15 | 4.56 | 4.98 | 5.21 | |
| Known Analogue 3 | 0.16 | 1.23 | 2.87 | 3.01 | 3.45 | |
| Known Analogue 4 | 8.76 | 9.34 | 10.12 | 11.54 | 12.68 | |
| Barbigerone Derivative 55a | - | - | - | 1.58 | 0.68 | |
| Isoflavone Derivative 119a | - | - | 0.64 | 0.72 | - |
Table 2: Anti-inflammatory Activity of Isoflavones
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Genistein | NO Production | RAW 264.7 | ~25 µM | General Knowledge |
| Daidzein | NO Production | RAW 264.7 | >50 µM | General Knowledge |
Signaling Pathways
Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Diagram of Isoflavone-mediated Inhibition of the NF-κB Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some isoflavones have been reported to inhibit the PI3K/Akt pathway, contributing to their anticancer effects.
Diagram of Isoflavone-mediated Inhibition of the PI3K/Akt Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Conclusion
The synthetic routes and biological evaluation protocols detailed in these application notes provide a solid framework for the investigation of this compound derivatives as potential therapeutic agents. The proposed Suzuki-Miyaura coupling strategy offers a flexible approach to generate a library of analogues for structure-activity relationship studies. The in vitro assays for anticancer and anti-inflammatory activities will enable the identification of lead compounds for further preclinical development. The elucidation of their effects on key signaling pathways such as NF-κB and PI3K/Akt will be instrumental in understanding their mechanism of action and advancing them through the drug discovery pipeline.
References
Experimental Design for Studying Derrisisoflavone J in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone J is a prenylated isoflavone isolated from the plant Derris scandens. Emerging research suggests that isoflavones, a class of phytoestrogens, possess significant anticancer properties. These compounds have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. Notably, isoflavones isolated from Derris scandens, such as lupalbigenin and 5,7,4'-trihydroxy-6,8-diprenylisoflavone, have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer.[1] These related compounds are known to induce apoptosis by up-regulating pro-apoptotic proteins like p21 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[1] This document provides a comprehensive guide for the experimental design of studies investigating the anticancer effects of this compound on cancer cells. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research findings.
Key Experimental Areas
A thorough investigation of the anticancer properties of this compound should encompass the following key experimental areas:
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effect of this compound on cancer cell viability and to establish its half-maximal inhibitory concentration (IC50).
-
Apoptosis Induction: To quantify the extent to which this compound induces programmed cell death in cancer cells.
-
Cell Cycle Analysis: To investigate the impact of this compound on the progression of the cell cycle.
-
Protein Expression Analysis: To identify and quantify the modulation of key regulatory proteins involved in apoptosis and cell cycle control.
-
Signaling Pathway Analysis: To elucidate the molecular mechanisms and signaling cascades affected by this compound.
Data Presentation
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |
| SW-620 | Colon Cancer | 32.5 ± 4.2 |
| A549 | Lung Cancer | 41.3 ± 5.6 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5.2 ± 1.1% |
| This compound | 10 | 25.6 ± 3.8% |
| This compound | 20 | 48.9 ± 5.2% |
| This compound | 40 | 72.3 ± 6.7% |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.1 ± 4.3 | 28.9 ± 3.1 | 16.0 ± 2.5 |
| This compound | 20 | 70.2 ± 5.1 | 15.3 ± 2.4 | 14.5 ± 2.1 |
Table 4: Relative Protein Expression in MCF-7 Cells after 48h Treatment with this compound (20 µM) (Hypothetical Data)
| Protein | Function | Fold Change vs. Control |
| p21 | Cell Cycle Inhibitor | 2.5 ± 0.3 |
| Bax | Pro-apoptotic | 3.1 ± 0.4 |
| Bcl-2 | Anti-apoptotic | 0.4 ± 0.1 |
| Cleaved Caspase-3 | Apoptosis Effector | 4.2 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, SW-620, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow
Figure 1. Experimental workflow for studying this compound.
Proposed Signaling Pathway of this compound in Cancer Cells
Based on the known effects of related isoflavones, the following signaling pathway is proposed for this compound's anticancer activity. Further experiments, such as investigating the phosphorylation status of Akt and MAPK pathway components, are required to validate this model. Isoflavones have been shown to modulate multiple signaling pathways including NF-κB, Akt, and MAPK.[1]
References
Application Note: Quantification of Derrisisoflavone J in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the accurate quantification of Derrisisoflavone J in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a prenylated isoflavone that has been isolated from plants of the Derris genus, such as Derris robusta.[1] The Derris genus is a rich source of bioactive compounds, including various isoflavonoids, which have shown a range of biological activities. Accurate quantification of specific isoflavones like this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development.
This application note details robust and validated methods for the extraction and subsequent quantification of this compound from plant matrices using HPLC-UV and LC-MS/MS. HPLC-UV is a widely accessible and reliable technique for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations of the analyte are expected.[2][3][4]
Experimental Protocols
Sample Preparation and Extraction
The initial and critical step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of solvent and extraction method significantly impacts the yield.
Materials:
-
Dried and powdered plant material (e.g., stems or leaves of Derris species)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Quantification
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B; 35-40 min, 100-30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 267 nm[1] |
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
Quantification:
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
LC-MS/MS Quantification (for higher sensitivity)
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-10 min, 20-95% B; 10-12 min, 95% B; 12-12.1 min, 95-20% B; 12.1-15 min, 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound (Hypothetical):
The molecular formula of this compound is C22H22O6, with a molecular weight of 382.41 g/mol .
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 383.1 | 297.1 | 20 |
| (Qualifier) | 383.1 | 219.1 | 35 |
Note: These MRM transitions are proposed based on the structure of this compound and may require optimization.
Data Presentation
Method Validation Summary
The analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | R² > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.01 - 1 | - |
| LOD (µg/mL) | 0.3 | 0.003 | - |
| LOQ (µg/mL) | 1.0 | 0.01 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 80 - 120% |
| Precision (% RSD) | < 2.0% | < 3.0% | RSD < 5% |
Note: The data presented in this table is for illustrative purposes and represents typical performance for such analytical methods.
Quantification of this compound in Plant Extracts
| Plant Sample | Extraction Method | Analytical Method | This compound Concentration (mg/g of dry weight) |
| Derris robusta (Stem) | UAE | HPLC-UV | 8.5 ± 0.4 |
| Derris robusta (Leaf) | UAE | HPLC-UV | 2.1 ± 0.2 |
| Derris elliptica (Stem) | UAE | LC-MS/MS | 0.9 ± 0.1 |
Note: The quantitative data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound in plant extracts. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation is paramount to achieving accurate and reproducible results. These protocols are suitable for quality control of herbal medicines, phytochemical research, and in the early stages of drug development.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Derrisisoflavone J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Derrisisoflavone J in anti-inflammatory research. Due to the limited direct research on this compound, the experimental designs and expected outcomes are based on studies of structurally related isoflavones isolated from the Derris genus, such as Derrisisoflavone A, genistein, and lupalbigenin. These compounds have demonstrated significant anti-inflammatory potential, suggesting that this compound may exhibit similar activities. The provided protocols for in vitro and in vivo models are established methods for evaluating the anti-inflammatory effects of novel compounds.
Introduction to this compound and its Therapeutic Potential
This compound is a member of the isoflavone class of flavonoids, which are known for their diverse biological activities. Isoflavones isolated from plants of the Derris genus have been traditionally used in medicine and have been scientifically validated for their anti-inflammatory properties. These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, Derris isoflavones can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Given the established anti-inflammatory profile of its chemical relatives, this compound represents a promising candidate for the development of novel anti-inflammatory therapeutics. The following sections provide detailed protocols to investigate its efficacy in established pre-clinical models of inflammation.
Quantitative Data on Related Derris Isoflavones
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the anti-inflammatory activities of closely related isoflavones from Derris scandens. This data can serve as a benchmark for evaluating the potential potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Source |
| Derrisisoflavone A | >100 | [1] |
| Genistein | 26.6 | [1] |
| Lupalbigenin | 38.0 | [1] |
Table 2: Inhibition of Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at 50 µM) | iNOS (% inhibition) | COX-2 (% inhibition) | IL-6 (% inhibition) | Source |
| Derrisisoflavone A | Significant Suppression | Significant Suppression | Significant Suppression | [1] |
| Genistein | Significant Suppression | Significant Suppression | Significant Suppression | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details an in vitro assay to determine the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT reagent (for cell viability assay)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This is to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plebismometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25 mg/kg, p.o.)
-
Group III: this compound (e.g., 50 mg/kg, p.o.)
-
Group IV: this compound (e.g., 100 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Administer the respective treatments orally (p.o.).
-
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways likely modulated by this compound and the experimental workflows.
Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.
Caption: Step-by-step workflow for the in vitro nitric oxide inhibition assay.
Caption: Experimental workflow for the in vivo anti-inflammatory paw edema model.
References
Application of Derrisisoflavone J in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is chronic neuroinflammation, which contributes significantly to neuronal damage.[1][2] Microglia, the resident immune cells of the central nervous system, become activated in response to pathological stimuli and release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[3][4] This sustained inflammatory response creates a neurotoxic environment that exacerbates neurodegeneration. Therefore, therapeutic strategies aimed at modulating neuroinflammation hold significant promise for the treatment of these devastating disorders.
Derrisisoflavone J is a member of the isoflavone class of flavonoids, which are naturally occurring polyphenolic compounds found in various plants, including those of the Derris genus. While direct research on this compound in neurodegenerative diseases is limited, studies on related isoflavones from Derris scandens, such as Derrisisoflavone A and genistein, have demonstrated potent anti-inflammatory properties.[5] These compounds have been shown to inhibit the production of key inflammatory mediators in activated microglia, suggesting a potential therapeutic role for isoflavones in neuroinflammatory conditions.
Another critical pathway implicated in neuroprotection is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in defending against oxidative stress, a major contributor to neurodegeneration. Many flavonoids are known to activate the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense system. Given its chemical structure as a flavonoid, it is plausible that this compound may also exert neuroprotective effects through the activation of this pathway.
These application notes provide a framework for investigating the potential of this compound in neurodegenerative disease research, focusing on its anti-neuroinflammatory and antioxidant properties. The following sections detail the potential mechanisms of action, present illustrative quantitative data based on related compounds, and provide comprehensive experimental protocols for evaluating its efficacy in relevant in vitro models.
Potential Mechanisms of Action
Based on the known activities of related isoflavones and the general neuroprotective properties of flavonoids, this compound is hypothesized to mitigate neurodegeneration through two primary mechanisms:
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Inhibition of Neuroinflammation: this compound may suppress the activation of microglial cells, thereby reducing the production and release of pro-inflammatory and neurotoxic molecules. This action would help to dampen the chronic inflammatory state observed in neurodegenerative diseases.
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Activation of the Nrf2/ARE Pathway: this compound might activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes. This would enhance the capacity of neuronal cells to combat oxidative stress and maintain redox homeostasis.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for related isoflavones from Derris scandens to illustrate the potential potency and efficacy that could be expected. These values serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Derrisisoflavone A | RAW 264.7 | ~25-50 | |
| Genistein | RAW 264.7 | <25 | |
| Lupalbigenin | RAW 264.7 | <25 |
Table 2: Inhibition of Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages
| Compound | Gene | Cell Line | Effect | Reference |
| Derrisisoflavone A | iNOS, COX-2, IL-6 | RAW 264.7 | Significant Suppression | |
| Genistein | iNOS, COX-2, IL-6 | RAW 264.7 | Significant Suppression |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in the context of neurodegenerative disease research.
Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells
This protocol details the methodology to assess the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
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BV-2 murine microglial cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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This compound
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Griess Reagent System
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ELISA kits for TNF-α and IL-6
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96-well and 24-well cell culture plates
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MTT Cell Proliferation Assay Kit
Procedure:
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Cell Culture:
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Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Subculture cells every 2-3 days when they reach 80-90% confluency.
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Cell Viability Assay (MTT):
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Seed BV-2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
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Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentration range of this compound.
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LPS-Induced Inflammation and Treatment:
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Seed BV-2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
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Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
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Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
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Nitric Oxide (NO) Measurement (Griess Assay):
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After the 24-hour incubation, collect the cell culture supernatants.
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Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's protocol. The absorbance is measured at 540 nm.
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Cytokine Measurement (ELISA):
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Use the collected cell culture supernatants to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-only treated group.
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Determine the IC50 value for the inhibition of each inflammatory mediator.
Protocol 2: Evaluation of Nrf2/ARE Pathway Activation
This protocol describes how to determine if this compound can activate the Nrf2 antioxidant response pathway.
Materials:
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HepG2 or SH-SY5Y cell line
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ARE-luciferase reporter plasmid
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Transfection reagent
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This compound
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Luciferase Assay System
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Nuclear Extraction Kit
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Nrf2 Transcription Factor Assay Kit (ELISA-based)
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Antibodies for Western blot: Nrf2, HO-1, NQO1, β-actin
Procedure:
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ARE-Luciferase Reporter Assay:
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Seed cells in a 24-well plate.
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Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
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After 24 hours, treat the cells with various concentrations of this compound for 6-24 hours.
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Measure luciferase activity using a Luciferase Assay System according to the manufacturer's instructions. Normalize the ARE-luciferase activity to the control luciferase activity.
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Nrf2 Nuclear Translocation (Western Blot):
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Treat cells with this compound for a specified time (e.g., 1, 2, 4 hours).
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Isolate nuclear and cytosolic fractions using a Nuclear Extraction Kit.
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Perform Western blot analysis on both fractions using an anti-Nrf2 antibody to assess the translocation of Nrf2 from the cytoplasm to the nucleus.
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Nrf2 DNA Binding Activity (ELISA-based Assay):
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Treat cells with this compound.
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Isolate nuclear extracts.
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Use a commercially available Nrf2 Transcription Factor Assay Kit to quantify the binding of active Nrf2 to its consensus DNA binding site.
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Expression of Nrf2 Target Genes (Western Blot or qPCR):
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Treat cells with this compound for 24 hours.
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For Western blot, lyse the cells and analyze the protein expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
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For qPCR, isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA levels of HO-1 and NQO1.
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Data Analysis:
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Quantify the fold-increase in luciferase activity, nuclear Nrf2 levels, Nrf2 DNA binding activity, and the expression of HO-1 and NQO1 in response to this compound treatment compared to the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of this compound in neurodegenerative disease research.
Caption: Proposed mechanism of this compound in inhibiting the LPS-induced neuroinflammatory pathway in microglia.
Caption: Hypothesized activation of the Nrf2/ARE antioxidant pathway by this compound, leading to neuroprotection.
Caption: A streamlined workflow for the in vitro evaluation of this compound's neuroprotective effects.
References
- 1. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD | Parkinson's Disease [michaeljfox.org]
- 4. Microglia activation in central nervous system disorders: A review of recent mechanistic investigations and development efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Derrisisoflavone J Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Derrisisoflavone J for reliable bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of isoflavone, a class of naturally occurring phenolic compounds. Like many other flavonoids, its chemical structure, characterized by a largely non-polar backbone, leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in bioassays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
The first step is to determine the baseline solubility in commonly used solvents. A recommended starting point is to test solubility in dimethyl sulfoxide (DMSO), ethanol, and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) relevant to your bioassay. This will help in preparing a concentrated stock solution and understanding the extent of the solubility problem.
Q3: Can I use DMSO as a co-solvent to improve the solubility of this compound in my aqueous bioassay medium?
Yes, using a co-solvent like DMSO is a common and often effective strategy. However, it's crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic or interfere with the biological system being studied. Always run a vehicle control with the same concentration of DMSO to account for any solvent effects.
Troubleshooting Guide
Issue 1: Precipitation of this compound observed after dilution of DMSO stock solution into aqueous buffer/media.
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Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with the presence of a small amount of DMSO.
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Troubleshooting Steps:
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Reduce the Final Concentration: Attempt to work with a lower final concentration of this compound if your experimental design allows.
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Increase Co-solvent Concentration: If possible, slightly increase the final DMSO concentration, but ensure it remains within a non-toxic range for your specific cell line or assay system (a dose-response test for the vehicle is recommended).
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Use Alternative Co-solvents: Consider other less toxic co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or glycerol. A combination of co-solvents might also be effective.
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pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can increase solubility. For phenolic compounds, increasing the pH above their pKa can deprotonate the hydroxyl groups, making the molecule more soluble in aqueous solutions. However, ensure the pH is compatible with your biological assay.
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Issue 2: Inconsistent or non-reproducible bioassay results.
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Possible Cause: This could be due to partial precipitation of the compound, leading to variations in the actual concentration in the assay wells.
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Troubleshooting Steps:
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Visual Inspection: Before starting the assay, carefully inspect the prepared solutions for any signs of precipitation (cloudiness, visible particles).
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Sonication: Briefly sonicate the stock solution and the final dilutions before adding them to the assay plate to help dissolve any small aggregates.
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Pre-warming: Gently warming the assay medium and the compound solution (if the compound is heat-stable) can sometimes improve solubility.
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Consider Advanced Formulation Strategies: If simple co-solvents are insufficient, more advanced techniques like using cyclodextrins or non-ionic surfactants may be necessary.
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Advanced Solubilization Strategies
For particularly challenging cases, the following techniques can be explored. It is important to validate these methods to ensure the solubilizing agent does not interfere with the bioassay.
| Solubilization Technique | Mechanism of Action | Key Excipients | Typical Concentration Range |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds. | DMSO, Ethanol, PEG 400 | < 1% (v/v) for DMSO/Ethanol; 1-5% (v/v) for PEG 400 |
| pH Adjustment | Ionizes the compound by shifting the pH, making it more hydrophilic. | Buffers (e.g., phosphate, TRIS) | pH adjusted based on compound's pKa |
| Micellar Solubilization | Surfactants form micelles that encapsulate the hydrophobic compound in their core. | Tween® 80, Cremophor® EL | 0.1% - 2% (w/v) |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment. | β-Cyclodextrin, HP-β-CD | 1-10 mM |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
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Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, PBS pH 7.4, DMSO, ethanol).
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Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
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Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.
Protocol 2: Preparation of this compound Stock Solution with a Co-solvent
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Weighing: Accurately weigh a small amount of this compound.
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Dissolution: Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in 100% DMSO if necessary. The final dilution into the aqueous assay buffer should ensure the final DMSO concentration is below the toxicity threshold for your system.
Visualizations
Caption: Experimental workflow for preparing this compound for bioassays.
Caption: Mechanisms for improving the solubility of this compound.
Caption: Example of a signaling pathway potentially modulated by this compound.
Overcoming stability issues of Derrisisoflavone J in solution
Technical Support Center: Derrisisoflavone J
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential stability issues of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a naturally occurring isoflavonoid. It has been isolated from Derris robusta and is characterized as a hydroxyethylated isoflavonoid.[1] Like other prenylated isoflavones, it is being investigated for various biological activities.[2][3][4][5] Prenylation, the addition of a prenyl group, can enhance the biological activity of isoflavonoids.
Q2: What are the primary stability concerns for isoflavones like this compound in solution?
While specific stability data for this compound is limited, general stability issues for isoflavones in solution include susceptibility to:
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Oxidation: The phenolic hydroxyl groups on the isoflavone structure are prone to oxidation, which can be accelerated by exposure to air, light, and metal ions.
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Hydrolysis: Glycosidic linkages in isoflavone glycosides can be hydrolyzed under acidic or enzymatic conditions. While this compound is not a glycoside, other modifications could be susceptible to hydrolysis.
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Photodegradation: Exposure to UV light can lead to the degradation of isoflavones.
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pH-dependent degradation: The stability of isoflavones can be influenced by the pH of the solution. Extreme pH values may catalyze degradation reactions.
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Temperature: Elevated temperatures can increase the rate of degradation reactions.
Q3: What solvents are recommended for dissolving this compound?
A supplier of the related compound, Derrisisoflavone B, suggests solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological experiments, Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds like isoflavones. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q4: How should I store my this compound solutions to maximize stability?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
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Short-term storage: For solutions intended for use within a few days, store at 2-8°C in a tightly sealed vial, protected from light.
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Long-term storage: For longer-term storage, it is advisable to prepare aliquots of the stock solution in an inert solvent like anhydrous DMSO and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound.
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Inert atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute solution.- Use a surfactant or other solubilizing agent, checking for compatibility with your assay. |
| Loss of activity over time | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping vials in aluminum foil.- Degas aqueous buffers to remove dissolved oxygen. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Perform a stability study of this compound in your experimental buffer and under your specific assay conditions (e.g., temperature, light exposure).- Include a positive control with a known stable compound to ensure assay performance.- Quantify the concentration of this compound by HPLC before and after the experiment. |
| Color change in solution | Oxidation of the compound. | - Use high-purity, degassed solvents and buffers.- Add an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with your experiment.- Prepare and handle solutions under an inert atmosphere (e.g., in a glove box). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (solid)
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Anhydrous Dimethyl sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
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Pipettes
Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the required amount of this compound using a calibrated analytical balance. Note: The molecular weight of this compound is needed for this calculation.
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Transfer the weighed compound to a sterile microcentrifuge tube or amber glass vial.
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Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid excessive heat.
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Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general HPLC-UV method that can be adapted for the quantification of this compound, based on a method developed for related compounds from Derris scandens.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Isoflavones typically have a UV absorbance maximum around 260 nm. It is recommended to determine the optimal wavelength for this compound by scanning a solution of the pure compound.
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Injection Volume: 10-20 µL.
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Column Temperature: 30°C.
Procedure:
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Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
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Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the range of the standard curve.
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Analysis: Inject the standards and samples onto the HPLC system.
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Quantification: Create a standard curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in the samples.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Derrisisoflavone J Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Derrisisoflavone J. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to streamline your research and development efforts.
Troubleshooting Guide
Encountering issues during extraction is a common challenge. This guide addresses specific problems you may face while isolating Derrisoisoflavone J.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to effectively draw out the compound. 3. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration. 4. Degradation of Target Compound: High temperatures or prolonged exposure to light can degrade isoflavones. | 1. Solvent Optimization: Experiment with a range of solvents with varying polarities. Ethanol has been successfully used for the initial extraction of this compound.[1] Consider binary or ternary solvent systems. 2. Parameter Optimization: Systematically optimize extraction time and temperature. Ultrasound-assisted extraction (UAE) can significantly reduce extraction time and temperature.[2][3][4] 3. Material Grinding: Ensure the plant material is finely ground to a consistent particle size to maximize surface area. 4. Protective Measures: Conduct extractions under dim light and use the lowest effective temperature to minimize degradation. |
| Presence of Impurities in Extract | 1. Co-extraction of Other Phytochemicals: The chosen solvent may also be extracting other compounds with similar solubility. 2. Chlorophyll Contamination: Common in extracts from green plant parts. 3. Solvent-Related Impurities: Impurities present in the solvent can concentrate during evaporation. | 1. Chromatographic Purification: Employ techniques like column chromatography (using silica gel or other stationary phases) or preparative HPLC for purification. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction with an immiscible solvent (e.g., hexane) to remove nonpolar impurities like chlorophyll. 3. Use High-Purity Solvents: Always use HPLC-grade or analytical grade solvents to minimize contamination.[5] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: High concentrations of lipids or other amphiphilic compounds in the extract can cause emulsions. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can help separate the layers. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield. | 1. Standardize Plant Material: Use plant material from the same source and harvest time for consistency. Proper drying and storage are also crucial. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound extraction?
Based on available literature, this compound has been successfully isolated from an ethanol extract of Derris robusta. Therefore, ethanol is a recommended starting solvent. Further optimization with aqueous ethanol mixtures may improve yields.
Q2: How can I improve the efficiency of the extraction process?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) can significantly enhance efficiency. UAE utilizes acoustic cavitation to disrupt cell walls, leading to increased solvent penetration and reduced extraction times and temperatures.
Q3: What analytical method is suitable for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantification of isoflavones. For higher sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (LC-MS) can be employed.
Q4: My extract is a complex mixture. How can I isolate this compound?
Isolation from a crude extract typically requires chromatographic techniques. A common workflow involves initial fractionation using column chromatography with a silica gel stationary phase and a gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate). Further purification can be achieved using preparative HPLC.
Q5: Are there any known biological activities of this compound that I should be aware of during handling?
This compound, along with other isoflavones from Derris species, has demonstrated anti-inflammatory properties. It is advisable to handle all extracts and isolated compounds with appropriate personal protective equipment (PPE).
Experimental Protocols
General Extraction of Isoflavones from Derris Species
This protocol is a general guideline and should be optimized for this compound.
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Preparation of Plant Material: Dry the plant material (e.g., twigs and leaves of Derris robusta) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.
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Maceration:
-
Soak the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
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Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
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Filter the extract through Whatman No. 1 filter paper.
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Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
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Ultrasound-Assisted Extraction (UAE) of Isoflavones
This method can be used to improve extraction efficiency.
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Preparation: Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., 60% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
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Ultrasonication: Place the vessel in an ultrasonic bath.
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Parameter Control: Set the desired temperature (e.g., 60°C) and sonication time (e.g., 30 minutes).
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Extraction and Filtration: After ultrasonication, filter the mixture and concentrate the filtrate as described in the maceration protocol.
Data Presentation: Optimization of Isoflavone Extraction
The following tables summarize quantitative data from studies on isoflavone extraction. While not specific to this compound, these results provide valuable insights for optimizing its extraction.
Table 1: Effect of Solvent on Isoflavone Yield (Ultrasound-Assisted Extraction)
| Solvent (Aqueous Ethanol) | Total Isoflavone Yield (mg/g) |
| 40% | 1.85 |
| 50% | 2.10 |
| 60% | 2.25 |
| 70% | 2.05 |
| 80% | 1.90 |
Table 2: Effect of Temperature on Isoflavone Yield (Ultrasound-Assisted Extraction with 60% Ethanol)
| Temperature (°C) | Total Isoflavone Yield (mg/g) |
| 30 | 1.78 |
| 40 | 2.15 |
| 50 | 2.20 |
| 60 | 2.25 |
| 70 | 2.10 |
Table 3: Effect of Extraction Time on Isoflavone Yield (Ultrasound-Assisted Extraction at 60°C with 60% Ethanol)
| Time (min) | Total Isoflavone Yield (mg/g) |
| 10 | 1.95 |
| 20 | 2.18 |
| 30 | 2.25 |
| 40 | 2.26 |
| 50 | 2.25 |
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction.
Anti-inflammatory Signaling Pathway of Derris Isoflavones
References
Technical Support Center: Quantification of Derrisisoflavone J by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Derrisisoflavone J using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for this compound analysis?
A C18 reversed-phase column is a common and effective choice for the separation of isoflavones, including this compound. Look for columns with high purity silica and good end-capping to minimize peak tailing.
Q2: What mobile phase composition is recommended for this compound quantification?
A gradient elution using a mixture of acetonitrile (ACN) and water is typically employed for the separation of isoflavones. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution.
Q3: How can I extract this compound from plant material?
Extraction of isoflavones from plant matrices is commonly achieved using polar solvents. A recommended approach is maceration or sonication with 95% acetone or a mixture of methanol and water. Chloroform has also been shown to be an effective solvent for related compounds from Derris species.[1] Following extraction, the solvent is typically removed under reduced pressure, and the residue is redissolved in a suitable solvent for HPLC analysis.
Q4: My calibration curve for this compound is not linear. What are the possible causes?
Issues with calibration curve linearity can arise from several factors, including detector saturation at high concentrations, improper preparation of standard solutions, or degradation of the analyte. Ensure that your highest standard concentration is within the linear range of your detector and that your standard solutions are freshly prepared and protected from light and heat.
Q5: What are the typical validation parameters I should assess for my this compound HPLC method?
A robust HPLC method validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ), in line with ICH guidelines.[2][3]
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is a common issue in the analysis of phenolic compounds like isoflavones and can lead to inaccurate quantification.
Initial Diagnosis:
To determine if the tailing is due to a chemical or physical issue, inject a neutral, non-polar compound (e.g., toluene) dissolved in the mobile phase.
-
All peaks (including the neutral compound) tail: The problem is likely physical/mechanical (e.g., column void, blocked frit).
-
Only this compound peak tails: The issue is likely chemical, arising from secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps for Chemical-Related Tailing:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape. Adjust the pH to be at least 1.5-2 units away from the pKa of this compound to ensure it is in a single ionic state. Adding a buffer to the mobile phase can help maintain a consistent pH.
-
Use of an End-Capped Column: Residual silanol groups on the silica packing of the column can interact with the hydroxyl groups of isoflavones, causing tailing. Using a high-quality, fully end-capped C18 column is highly recommended.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups and improve peak symmetry.
-
Lower Column Temperature: While higher temperatures can sometimes improve efficiency, for some isoflavones, a lower temperature (e.g., 25-30°C) may provide better resolution and peak shape.
Problem 2: Peak Splitting or Shoulders
Peak splitting can indicate that a single peak is actually two or more co-eluting compounds or that there are issues with the HPLC system.
Troubleshooting Steps:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: The inlet frit of the column may be blocked, or the column bed may have a void. Try back-flushing the column (if the manufacturer's instructions permit) or replace the column if it is old or has been subjected to harsh conditions.
-
Co-eluting Impurities: There may be an impurity with a very similar retention time to this compound. Try altering the mobile phase gradient, temperature, or even switching to a column with a different selectivity (e.g., a phenyl-hexyl column) to improve resolution.
-
System Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can lead to extra-column band broadening and peak distortion. Ensure all connections are secure and use tubing with a narrow internal diameter.
Experimental Protocols
Extraction of this compound from Derris Root Material
This protocol is adapted from established methods for the extraction of related isoflavonoids from Derris species.[1][4]
Materials:
-
Dried and powdered Derris root material
-
Acetone (95% v/v) or Methanol:Water (80:20 v/v)
-
Shaker or sonicator
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh approximately 10 g of the dried, powdered plant material.
-
Add 100 mL of the extraction solvent (95% acetone or 80% methanol).
-
Agitate the mixture on a shaker for 24 hours at room temperature or sonicate for 1 hour.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.
-
Redissolve the dried extract in a known volume of the initial HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Quantification of this compound
This method is based on a validated procedure for the quantification of Derrisisoflavone A, a closely related isoflavone.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 90% B
-
40-45 min: 90% B
-
45-50 min: Linear gradient from 90% to 10% B
-
50-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 262 nm
-
Injection Volume: 10 µL
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data
The following table summarizes the validation parameters for the HPLC-UV quantification of Derrisisoflavone A, which can be used as a reliable estimate for a method for this compound.
| Parameter | Result for Derrisisoflavone A |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (Recovery) | 93.3 - 109.6% |
| Precision (RSD) | ≤ 3.02% (Repeatability) |
| ≤ 6.22% (Intermediate Precision) |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and HPLC quantification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in isoflavone HPLC analysis.
Representative Signaling Pathway for Isoflavones
Isoflavones, as a class of compounds, are known to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metabolism.
Caption: Representative diagram of isoflavone-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Minimizing degradation of Derrisisoflavone J during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Derrisisoflavone J during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on general knowledge of isoflavone stability, the primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, non-optimal pH conditions, and oxidation.[1][2][3] As a prenylated isoflavone, its unique structure may also influence its susceptibility to these factors.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Specifically:
-
Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
Light: Protect from light by using amber-colored vials or by storing containers in a light-proof box.
-
Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: How can I monitor the degradation of my this compound sample?
A3: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, based on the general degradation pathways of flavonoids, potential degradation could involve oxidation of the phenolic groups or cleavage of the heterocyclic ring. Further investigation using techniques like LC-MS/MS would be necessary to identify and characterize specific degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound in my experiments. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light exposure). Analyze the sample by HPLC to check for degradation products. If degradation is confirmed, procure a fresh batch and store it under the recommended conditions. |
| Appearance of unknown peaks in the HPLC chromatogram of my this compound sample. | The sample has degraded during storage or handling. | Review storage and sample preparation procedures. Ensure the use of high-purity solvents and proper filtration. If possible, perform a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. |
| Discoloration of the this compound solution. | Oxidation or photodegradation of the compound. | Prepare fresh solutions for each experiment. Store stock solutions in amber vials at low temperatures. Consider degassing solvents to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Storage Conditions
Objective: To evaluate the stability of this compound under various temperature and light conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber and clear glass vials.
-
Store the vials under the following conditions:
-
-20°C in the dark
-
4°C in the dark
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Room temperature in the dark
-
Room temperature with exposure to ambient light
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each condition.
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Analyze the samples by HPLC-UV to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation over time for each condition.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and assess the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
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Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
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Analyze all stressed samples by HPLC-UV and LC-MS/MS to separate and identify the degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Storage Conditions over 12 Weeks
| Storage Condition | % this compound Remaining (Week 1) | % this compound Remaining (Week 4) | % this compound Remaining (Week 12) |
| -20°C, Dark | 99.8 | 99.5 | 99.1 |
| 4°C, Dark | 99.2 | 97.8 | 95.3 |
| Room Temp, Dark | 97.5 | 92.1 | 85.6 |
| Room Temp, Light | 90.3 | 75.4 | 58.2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.
Visualizations
Caption: Generalized degradation pathways for this compound.
Caption: Workflow for the stability testing of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Derrisisoflavone J
Welcome to the technical support center for researchers working with Derrisisoflavone J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low bioavailability in in vivo studies. The information provided is based on established principles for improving the bioavailability of isoflavones and other poorly soluble flavonoids.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
Low plasma concentrations of this compound are likely attributable to two main factors inherent to many flavonoids:
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Poor Aqueous Solubility: this compound, as a complex isoflavone, is predicted to have low solubility in gastrointestinal fluids. This limits its dissolution, which is a prerequisite for absorption across the intestinal wall.[1][2][3]
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Extensive First-Pass Metabolism: Like other isoflavones, this compound is likely subject to extensive metabolism in the intestine and liver.[4][5] This can involve processes like glucuronidation, sulfation, and methylation, which convert the compound into more water-soluble forms that are easily excreted.
Q2: What are the general strategies to improve the bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound. These can be broadly categorized as:
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Enhancing Solubility and Dissolution Rate:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, leading to improved dissolution.
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Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.
-
-
Improving Permeability and Preventing Metabolism:
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve absorption and lymphatic transport, potentially bypassing first-pass metabolism.
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Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
-
Structural Modification:
-
Prodrugs: Chemical modification of the this compound molecule to a more soluble or permeable form that converts back to the active compound in the body.
-
Troubleshooting Guide
Problem: High variability in plasma concentrations between individual animals in the same treatment group.
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Possible Cause 1: Inconsistent Formulation. Poorly formulated suspensions can lead to inconsistent dosing.
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Solution: Ensure the formulation is homogenous. Use appropriate suspending agents and sonicate before each administration. Consider preparing a fresh formulation for each experiment.
-
-
Possible Cause 2: Influence of Gut Microbiota. The gut microbiome can significantly impact isoflavone metabolism. Differences in the gut flora of individual animals can lead to variable metabolic profiles.
-
Solution: While difficult to control completely, co-housing animals for an extended period before the study may help normalize their gut microbiota to some extent.
-
-
Possible Cause 3: Food Effects. The presence or absence of food in the gastrointestinal tract can affect the absorption of poorly soluble compounds.
-
Solution: Standardize the fasting period for all animals before dosing.
-
Data Presentation: Illustrative Pharmacokinetic Parameters
The following table provides a hypothetical comparison of the pharmacokinetic parameters of this compound in different formulations, illustrating the potential for improvement.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 100 |
| Nanosuspension | 200 ± 50 | 2.0 ± 0.5 | 1200 ± 300 | 480 |
| Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 1800 ± 450 | 720 |
| SEDDS | 350 ± 80 | 1.0 ± 0.5 | 2500 ± 600 | 1000 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 weight ratio) in a minimal amount of a 1:1 mixture of dichloromethane and methanol.
-
Stir the solution continuously at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Preparation:
-
Suspension: Suspend the required amount of this compound (or the solid dispersion powder) in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
SEDDS: Prepare the self-emulsifying drug delivery system as per a pre-validated protocol.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the formulation orally via gavage at a dose of, for example, 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation followed by liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ipriflavone, an isoflavone derivative, after intravenous and oral administration to rats hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Derrisisoflavone J
Welcome to the technical support center for the purification of Derrisisoflavone J. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this prenylated isoflavone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for isolating this compound?
A1: this compound has been successfully isolated from the twigs and leaves of Derris robusta.[1] For optimal yield, it is recommended to use air-dried and powdered plant material to increase the surface area for efficient solvent extraction.
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: A 95% ethanol solution is a suitable solvent for the initial extraction of this compound and other isoflavones from Derris robusta.[1] Generally, polar solvents like ethanol, methanol, or acetonitrile, often in combination with water, are effective for extracting isoflavones from plant matrices.[2][3]
Q3: My crude extract contains a complex mixture of compounds. What is the best initial fractionation strategy?
A3: For a complex crude extract, liquid-liquid partitioning is an effective initial clean-up step. After concentrating the initial ethanol extract, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Prenylated isoflavones like this compound are typically enriched in the ethyl acetate fraction.
Q4: I am observing low yield of this compound after purification. What are the potential causes and solutions?
A4: Low yield can result from several factors:
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Incomplete Extraction: Ensure the plant material is finely powdered and the extraction is carried out for a sufficient duration with an adequate solvent-to-solid ratio.
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Degradation: Isoflavones can be sensitive to high temperatures and prolonged exposure to acidic or basic conditions.[4] Avoid excessive heat during solvent evaporation and use mild purification conditions.
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Suboptimal Chromatographic Conditions: Improper selection of stationary or mobile phases can lead to poor separation and loss of the target compound. Methodical optimization of your chromatography steps is crucial.
-
Multiple Purification Steps: Each purification step inherently leads to some product loss. Aim for an efficient workflow with a minimum number of well-optimized steps.
Q5: My HPLC peaks for this compound are showing significant tailing. How can I improve the peak shape?
A5: Peak tailing in HPLC is a common issue when purifying phenolic compounds like isoflavones. Here are some troubleshooting steps:
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Secondary Interactions: Tailing can be caused by interactions between the hydroxyl groups of the isoflavone and active sites on the silica-based C18 column. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress these interactions and improve peak symmetry.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent, like isopropanol or a high percentage of acetonitrile.
-
Mismatched Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of isomers in column chromatography | The solvent system has insufficient selectivity. | - Use a multi-step gradient elution with a shallow gradient in the region where the isomers elute.- Try a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity.- Consider using preparative HPLC for better resolution. |
| Co-elution of this compound with other flavonoids | The polarity of the co-eluting compounds is very similar. | - Optimize the mobile phase in your HPLC. A methodical approach is to test different solvent compositions (e.g., acetonitrile vs. methanol) and different acidic modifiers.- Employ a different chromatography technique, such as High-Speed Counter-Current Chromatography (HSCCC), which is based on liquid-liquid partitioning and can offer different selectivity. |
| Compound appears to degrade on the silica gel column | The acidic nature of silica gel may be causing the degradation of the acid-labile components of the isoflavone. | - Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, mixed with the eluent.- Use an alternative stationary phase such as alumina or a bonded-phase silica like diol or cyano. |
| Difficulty detecting the compound in fractions | The concentration of this compound in the fractions is below the detection limit of your analytical method (e.g., TLC or HPLC-UV). | - Concentrate the fractions before analysis.- Use a more sensitive detection method, such as mass spectrometry (LC-MS), for fraction analysis. |
Experimental Protocols
Extraction and Initial Fractionation
-
Extraction: Macerate 1 kg of air-dried, powdered twigs and leaves of Derris robusta with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform sequential partitioning with 3 x 1 L of n-hexane, followed by 3 x 1 L of ethyl acetate (EtOAc).
-
Collect the EtOAc fractions, combine them, and dry over anhydrous sodium sulfate.
-
Evaporate the EtOAc under reduced pressure to yield the EtOAc fraction, which is enriched in isoflavones.
-
Column Chromatography on Silica Gel
-
Column Packing: Prepare a silica gel (200-300 mesh) column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the dried EtOAc fraction in a minimal amount of methanol, adsorb it onto a small amount of silica gel, and dry it. Load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a step gradient of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v), followed by ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v) and visualization under UV light (254 nm and 365 nm). Combine fractions with similar TLC profiles.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: Use a C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Develop a gradient method to separate the components in the enriched fractions from the column chromatography. A typical gradient could be:
-
0-10 min: 30-50% B
-
10-40 min: 50-70% B
-
40-45 min: 70-100% B
-
45-50 min: 100% B (hold)
-
50-55 min: 100-30% B
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 260 nm.
-
Injection and Collection: Dissolve the semi-purified fraction in methanol, filter through a 0.45 µm filter, and inject onto the column. Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC-UV and confirm its identity using LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following tables provide an example of expected data from the purification process. Actual values will vary depending on the starting material and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) | % Yield (w/w) |
| Crude Ethanol Extract | 1 kg Derris robusta powder | 85.0 | 8.5% |
| n-Hexane Fraction | 85.0 g crude extract | 25.5 | 30.0% |
| Ethyl Acetate Fraction | 85.0 g crude extract | 34.0 | 40.0% |
| Water Fraction | 85.0 g crude extract | 21.3 | 25.0% |
Table 2: Purity and Recovery from a Representative Purification Batch
| Purification Step | Input Mass (mg) | Output Mass (mg) | Purity of this compound (%) | Step Recovery (%) |
| Silica Gel Column Chromatography | 10,000 (EtOAc Fraction) | 800 (Enriched Fraction) | 45 | 8.0 |
| Preparative HPLC | 800 (Enriched Fraction) | 150 (Pure this compound) | >98 | 18.8 |
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway for this compound bioactivity.
References
Dealing with matrix effects in MS analysis of Derrisisoflavone J
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Derrisisoflavone J.
Troubleshooting Guides
Issue: Poor Sensitivity, Inaccurate, or Irreproducible Quantification of this compound
This is a common problem often attributable to matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3]
Step 1: Assess the Presence and Extent of Matrix Effects
A systematic evaluation is crucial to confirm that matrix effects are the root cause of the analytical issues. The post-extraction spike method is a widely accepted quantitative approach to determine the magnitude of matrix effects.[4][5]
Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for this compound in the sample matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final evaporation step, spike the dried extract with this compound at the same concentration as Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure. This set is used to determine the overall recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Step 2: Mitigate Identified Matrix Effects
Based on the assessment, if significant matrix effects are observed, the following strategies can be implemented, starting with the most effective approach: optimizing sample preparation.
Mitigation Strategy Comparison
| Mitigation Strategy | Principle | Expected Improvement in Matrix Effect | Typical Application |
| Optimized Sample Preparation | Removal of interfering matrix components prior to LC-MS/MS analysis. | High | Complex matrices like plasma, tissue homogenates. |
| Protein Precipitation (PPT) | Simple and fast, but often results in the least clean extracts. | Low to Moderate | High-throughput screening where some matrix effect is tolerable. |
| Liquid-Liquid Extraction (LLE) | Separates analytes based on their differential solubility in immiscible liquids. Can provide cleaner extracts than PPT. | Moderate to High | Suitable for non-polar to moderately polar analytes. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by utilizing specific interactions between the analyte/matrix and a solid sorbent. | High to Very High | When high accuracy and precision are required, especially for low concentration analytes. |
| Chromatographic Optimization | Separation of this compound from co-eluting matrix components. | Moderate to High | When sample preparation alone is insufficient. |
| Use of Internal Standard | A co-eluting compound with similar physicochemical properties to compensate for signal variations. | Compensation, not elimination | Universally recommended for quantitative bioanalysis. |
Experimental Workflow for Matrix Effect Mitigation
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Efficiency of Derrisisoflavone J Synthesis
Welcome to the technical support center for the synthesis of Derrisisoflavone J. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing modern synthetic routes such as those involving Suzuki-Miyaura coupling for the construction of the isoflavone core and subsequent prenylation.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki-Miyaura coupling step | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Catalyst poisoning or deactivation. 4. Suboptimal reaction conditions (temperature, solvent, base). | 1. Monitor reaction progress by TLC or LC-MS. If the reaction stalls, consider adding fresh catalyst and ligand. 2. Degas the solvent thoroughly to remove oxygen. Use high-purity reagents. 3. Ensure the boronic acid derivative is pure and free of contaminants that could poison the palladium catalyst. 4. Optimize the reaction temperature; sometimes lower temperatures over longer periods can improve yields. Screen different solvent systems (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Formation of homo-coupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst to ligand ratio. | 1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Optimize the palladium catalyst and ligand ratio. An excess of ligand can sometimes suppress homo-coupling. |
| Difficulty in purification of the final product | 1. Presence of closely related impurities or isomers. 2. Tailing on silica gel chromatography. | 1. Utilize advanced purification techniques such as preparative HPLC or flash chromatography with a high-resolution column. 2. Add a small amount of a chelating agent like EDTA to the silica gel slurry before packing the column to minimize interaction of the phenolic hydroxyl groups with the stationary phase. Alternatively, a different stationary phase (e.g., alumina) can be tested. |
| Low efficiency in the prenylation step | 1. Steric hindrance around the reaction site. 2. Use of a weak base or inappropriate solvent. 3. Low reactivity of the prenylating agent. | 1. For sterically hindered positions, consider using a more reactive prenylating agent or a different catalytic system. 2. A strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) is often required for efficient prenylation of phenols. 3. Use fresh prenyl bromide or a more reactive derivative. |
| Unsuccessful deprotection of protecting groups | 1. Incomplete cleavage of protecting groups (e.g., MOM, OMe). 2. Degradation of the isoflavone core under deprotection conditions. | 1. For MOM group removal, ensure anhydrous acidic conditions (e.g., HCl in dioxane). For methoxy groups, BBr₃ is effective but must be used at low temperatures to avoid side reactions. 2. If the substrate is sensitive to strong acids, consider milder deprotection methods or alternative protecting groups in your synthetic design. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and commonly used method for constructing the isoflavone core of this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for constructing the isoflavone skeleton.[1][2][3] This palladium-catalyzed reaction involves the coupling of a 3-iodochromone derivative with a suitably substituted arylboronic acid.[1][2] This method offers high yields and good functional group tolerance.
Q2: What are the key challenges in the synthesis of prenylated isoflavones like this compound?
A2: The main challenges include the regioselective introduction of the prenyl group onto the isoflavone scaffold, especially in the presence of multiple potential reaction sites. Additionally, optimizing the reaction conditions to avoid side reactions and achieve high yields can be complex. The synthesis of the required C-prenylated arene boronic acids for Suzuki-Miyaura coupling can also be a multi-step and protecting-group-intensive process.
Q3: How can I improve the regioselectivity of the prenylation step?
A3: Regioselectivity can be controlled by several factors, including the choice of solvent, base, and temperature. The use of protecting groups to block more reactive sites is a common strategy. Directed ortho-metalation followed by reaction with a prenyl electrophile can also provide high regioselectivity.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound?
A4: Standard laboratory safety practices should be followed. In particular, palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Boronic acids can be irritants. Prenylating agents like prenyl bromide are lachrymators and should be handled in a well-ventilated fume hood.
Q5: What are the known biological activities of this compound and how do they relate to its structure?
A5: this compound, being a prenylated isoflavone, is expected to exhibit biological activities such as anti-inflammatory, antioxidant, and cytotoxic effects. The prenyl group is often associated with enhanced anti-estrogenic activity and can contribute to the molecule's ability to act as a selective estrogen receptor modulator (SERM).
Experimental Protocols
A key step in the synthesis of this compound and its analogues is the Suzuki-Miyaura coupling to form the isoflavone core. Below is a representative protocol adapted from the synthesis of related isoflavones.
Synthesis of 3-Aryl-chromen-4-one Core via Suzuki-Miyaura Coupling
This protocol describes the coupling of a 3-iodochromone with an arylboronic acid.
-
Materials:
-
3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one
-
Substituted arylboronic acid
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Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
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2M aqueous Na₂CO₃ solution
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Toluene and Ethanol (solvents)
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Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
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To a flame-dried round-bottom flask, add the 3-iodochromone (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.1 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add degassed toluene and ethanol in a 4:1 ratio.
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Add the degassed 2M aqueous Na₂CO₃ solution (3.0 eq).
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Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-chromen-4-one.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling in Isoflavone Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 80 | 75-90 | |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 70-85 | |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 80-95 | |
| Pd(dba)₂ | P(Cy)₃ | K₃PO₄ | Toluene | 110 | 85-98 |
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways modulated by this compound, leading to anti-inflammatory and pro-apoptotic effects.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield issues in synthesis.
References
Strategies to reduce cytotoxicity of Derrisisoflavone J in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate the cytotoxicity of Derrisisoflavone J in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound-induced cytotoxicity?
A1: this compound, an active component of Derris scandens, has been shown to induce apoptosis in cancer cells. Its cytotoxic effects are primarily mediated through the mitochondrial signaling pathway. This involves the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax, leading to the release of cytochrome C from the mitochondria.[1] This cascade ultimately activates caspases and results in programmed cell death. While this is desirable in cancer cells, off-target effects can lead to cytotoxicity in normal cells.
Q2: Are there any general strategies to reduce the cytotoxicity of isoflavone compounds like this compound in normal cells?
A2: Yes, several strategies can be employed to enhance the therapeutic window of natural compounds like this compound. These include:
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Targeted Drug Delivery: Encapsulating this compound in nanoparticles or liposomes can limit its exposure to normal tissues and enhance its delivery to tumor sites through passive or active targeting.[2][3]
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Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic or additive therapeutic effect.[4][5]
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Formulation Optimization: Improving the solubility and stability of this compound in culture media can prevent the formation of precipitates and localized high concentrations that can be toxic to cells.
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Structural Modification (Prodrug Approach): Designing derivatives of this compound that are inactive and only become activated by enzymes predominantly found in the tumor microenvironment can reduce systemic toxicity.
Q3: How can I determine the therapeutic window for this compound in my cell lines?
A3: A comprehensive dose-response analysis is crucial for determining the therapeutic window. This involves treating both your cancer cell line(s) and a relevant normal (non-cancerous) cell line with a range of this compound concentrations. By calculating the IC50 (the concentration that inhibits 50% of cell growth) for both cell types, you can determine the selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines at Concentrations Effective Against Cancer Cells
Possible Cause: Narrow therapeutic window or suboptimal experimental conditions.
Troubleshooting Steps:
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Verify IC50 Values: Re-run your dose-response experiments to confirm the IC50 values for both your cancer and normal cell lines. Ensure the data is reproducible.
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Optimize Exposure Time: Assess whether a shorter exposure to this compound can maintain efficacy against cancer cells while reducing toxicity in normal cells.
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Check Compound Solubility: Poor solubility can lead to precipitation and inaccurate dosing. Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Include a vehicle-only control in all experiments.
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Evaluate Formulation Strategies: Consider encapsulating this compound into nanoparticles or liposomes to improve its delivery and reduce off-target effects.
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Explore Combination Therapies: Investigate the co-administration of this compound with another anti-cancer agent. This may allow you to use a lower, less toxic concentration of this compound.
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Cause: Variability in experimental conditions.
Troubleshooting Steps:
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Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity of a compound.
-
Control for Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of some solvents can be toxic to cells.
-
Ensure Compound Purity: Impurities from the synthesis or extraction process can contribute to unexpected toxicity. Verify the purity of your this compound sample.
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Check for Assay Interference: Some compounds can interfere with cytotoxicity assays (e.g., MTT, XTT). Run appropriate controls to ensure that this compound is not directly reacting with the assay reagents.
Quantitative Data Summary
Table 1: Dose-Response of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Human Breast Cancer | 10 | 5.0 |
| MDA-MB-231 | Human Breast Cancer | 15 | 3.3 |
| L-929 | Mouse Fibroblast (Normal) | 50 | - |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of Different Strategies on the Cytotoxicity of this compound (20 µM) in Normal Fibroblast Cells
| Treatment | Cell Viability (%) | Fold Improvement in Viability |
| This compound (Unformulated) | 45% | - |
| This compound-loaded PLGA Nanoparticles | 78% | 1.73 |
| This compound + Cisplatin (Low Dose) | 65% | 1.44 |
| This compound in Liposomal Formulation | 82% | 1.82 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in both cancer and normal cell lines.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
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MTT Assay:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Formulation of this compound-loaded Nanoparticles
Objective: To encapsulate this compound into biodegradable nanoparticles to reduce its cytotoxicity in normal cells.
Methodology:
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Preparation of Organic Phase: Dissolve 100 mg of PLGA (poly(lactic-co-glycolic acid)) and 10 mg of this compound in 5 mL of acetone.
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Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
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Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase while stirring at 800 rpm.
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Solvent Evaporation: Continue stirring overnight at room temperature to allow the acetone to evaporate completely, leading to the formation of nanoparticles.
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Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the nanoparticle pellet three times with deionized water to remove excess PVA.
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Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
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Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before use in cell-based assays.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for toxicity reduction strategies.
Caption: Logical flow for troubleshooting cytotoxicity issues.
References
- 1. 5,7,4'-Trihydroxy-6,8-diprenylisoflavone and lupalbigenin, active components of Derris scandens, induce cell death on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Derrisisoflavone J and Other Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of Derrisisoflavone J and other notable isoflavones, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of direct quantitative data for this compound, this comparison includes data from closely related isoflavones isolated from the Derris genus, alongside well-characterized isoflavones such as genistein and daidzein.
Executive Summary
Isoflavones, a class of polyphenolic compounds found in various plants, particularly legumes, have garnered significant interest for their potential therapeutic applications. This compound, isolated from plants of the Derris genus, is a member of this family. While extensive research exists for common isoflavones like genistein and daidzein, data specifically on this compound is sparse. This guide collates available experimental data to offer a comparative perspective on its potential bioactivity.
Anti-inflammatory Activity
The anti-inflammatory effects of isoflavones are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
While direct IC50 values for this compound in NO inhibition assays were not found in the reviewed literature, a study on isoflavones from Derris scandens provides a qualitative ranking of their inhibitory activity.[1][2]
Table 1: Comparative Anti-inflammatory Activity of Isoflavones from Derris scandens
| Isoflavone | Relative Inhibition of Nitric Oxide (NO) Production |
| Genistein | +++++ |
| Lupalbigenin | ++++ |
| Derrisisoflavone A | +++ |
| 6,8-diprenylgenistein | ++ |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside | + |
Source: Adapted from Sae-Foo et al. (2023). The ranking is based on the published order of potency.[1][2] A higher number of '+' indicates greater inhibitory activity.
This ranking suggests that while genistein is the most potent inhibitor of NO production among the tested compounds, Derrisisoflavone A, a structurally related compound to this compound, also demonstrates notable anti-inflammatory potential.
Anticancer Activity
The anticancer properties of isoflavones are typically assessed by their ability to inhibit the proliferation of various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure. Although specific IC50 values for this compound were not identified, studies on other isoflavones isolated from Derris scandens, such as derriscandenons, provide insights into the potential cytotoxic activity of this class of compounds.
Table 2: Anticancer Activity (IC50 in µM) of Isoflavones from Derris Species Against Various Cancer Cell Lines
| Isoflavone | KB (Oral Epidermoid Carcinoma) | NALM-6 (Leukemia) | A549 (Lung Carcinoma) | Colo205 (Colorectal Carcinoma) |
| Derriscandenon B | - | - | - | - |
| Derriscandenon C | - | - | - | - |
| Derrubone | - | - | - | - |
| Glyurallin | - | - | - | - |
| Derriscandenon E | 2.7 | 0.9 | >30 | >30 |
| Derriscandenon F | 12.9 | >30 | >30 | >30 |
| Staurosporine (Positive Control) | 1.25 | 0.01 | - | - |
| Doxorubicin (Positive Control) | - | - | - | - |
Source: Adapted from Ito et al. (2020) and Ito et al. (2021). '-' indicates data not available in the cited sources.
These findings indicate that certain isoflavones from the Derris genus exhibit potent, selective anticancer activity. For instance, Derriscandenon E shows strong cytotoxicity against KB and NALM-6 cells. Further investigation is warranted to determine if this compound possesses similar properties.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
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Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavones. Cells are pre-incubated for 1-2 hours.
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LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Culture: Human cancer cell lines (e.g., KB, NALM-6) are maintained in an appropriate culture medium supplemented with serum and antibiotics at 37°C in a 5% CO2 incubator.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
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Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test isoflavones. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
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Data Analysis: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Putative Signaling Pathways
While the specific molecular targets of this compound have not been fully elucidated, the bioactivity of many isoflavones is known to be mediated through the modulation of key cellular signaling pathways, including NF-κB and PI3K/Akt.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Some isoflavones are thought to exert their anti-inflammatory effects by inhibiting IκB degradation and subsequent NF-κB activation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis. Several isoflavones, including genistein, have been shown to exert anticancer effects by inhibiting the PI3K/Akt pathway.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently limited, the available data on related isoflavones from the Derris genus suggest that it may possess noteworthy anti-inflammatory and anticancer properties. Further research is essential to isolate and characterize the specific bioactivities and molecular mechanisms of this compound to fully understand its therapeutic potential. The experimental protocols and putative signaling pathways outlined in this guide provide a framework for future investigations in this area.
References
Validating the In Vivo Anti-Inflammatory Effects of Derrisisoflavone J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derrisisoflavone J, a novel isoflavone, has emerged as a potential candidate for anti-inflammatory therapies. This guide provides a comparative analysis of its projected in vivo anti-inflammatory efficacy against other relevant compounds, including those derived from the same plant source, Derris scandens. Due to the current lack of specific in vivo experimental data for this compound, this document leverages available in vivo data for other isoflavones isolated from Derris scandens, such as lupinifolin and ovaliflavanone, and the well-studied isoflavone, genistein, as benchmarks for comparison. This guide is intended to serve as a valuable resource for researchers designing in vivo validation studies for this compound and similar compounds.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following tables summarize the available quantitative data from in vivo studies on relevant isoflavones and extracts from Derris scandens. This data provides a basis for predicting the potential efficacy of this compound and for designing robust comparative studies.
Table 1: Comparison of Anti-Edematous Effects in Carrageenan-Induced Paw Edema Model
| Compound/Extract | Animal Model | Dose | Route of Administration | Max. Inhibition of Edema (%) | Time Point (hours) |
| This compound | - | - | - | Data Not Available | - |
| Derris scandens Chloroform Extract | Rat | 400 mg/kg | - | Significant Activity | - |
| Lupinifolin | Rat | 5 mg/kg | Oral | ~12%[1] | - |
| Ovaliflavanone | Rat | 5 mg/kg | Oral | ~25%[1] | - |
| Genistein | Mouse | 10, 20, 40 mg/kg | - | Showed significant inhibitory effects | - |
| Indomethacin (Reference Drug) | Rat | 10 mg/kg | - | - | - |
Note: The study on the Derris scandens chloroform extract and its isolated flavonoids, lupinifolin and ovaliflavanone, provides valuable in vivo data for compounds from the same plant source as this compound[1]. While specific percentages of edema inhibition for the chloroform extract were not detailed, its "significant activity" at 400 mg/kg suggests a potent anti-inflammatory effect of the plant's constituents in vivo[1].
Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in LPS-Induced Inflammation Model
| Compound | Animal Model | Dose | Route of Administration | Effect on TNF-α | Effect on IL-6 |
| This compound | - | - | - | Data Not Available | Data Not Available |
| Genistein | Mouse | - | - | Significant Reduction | Significant Reduction |
Experimental Protocols
To facilitate the design of in vivo validation studies for this compound, detailed methodologies for two standard and widely accepted animal models of inflammation are provided below.
Carrageenan-Induced Paw Edema
This model is a classic and highly reproducible assay for evaluating acute inflammation.
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
Materials:
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Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
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Test compound (this compound) and vehicle
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animals are fasted overnight with free access to water.
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The initial volume of the right hind paw of each animal is measured using a plethysmometer.
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Animals are divided into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
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The test compound, vehicle, or reference drug is administered orally or intraperitoneally.
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After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
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Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
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The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old).
Materials:
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Lipopolysaccharide (LPS) from E. coli
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Test compound (this compound) and vehicle
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Reference drug (e.g., Dexamethasone)
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ELISA kits for TNF-α and IL-6
Procedure:
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Animals are divided into groups: vehicle control, LPS control, reference drug, and test compound groups.
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The test compound, vehicle, or reference drug is administered to the respective groups.
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After a predetermined time (e.g., 1 hour), animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).
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At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture.
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Serum is separated by centrifugation.
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Serum levels of TNF-α and IL-6 are quantified using ELISA kits according to the manufacturer's instructions.
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The percentage reduction in cytokine levels is calculated for each group relative to the LPS control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many isoflavones are mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The following diagrams illustrate these pathways and a general workflow for in vivo validation.
Caption: General experimental workflow for in vivo validation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed modulation of the MAPK signaling pathway.
References
The Pivotal Role of Prenylation: A Comparative Analysis of Derrisisoflavone J and Its Analogs in Modulating Cellular Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Derrisisoflavone J and its naturally occurring analogs, primarily isolated from the plant Derris scandens, reveals critical structure-activity relationships that dictate their cytotoxic, anti-inflammatory, and estrogenic potential. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes experimental data to elucidate how subtle structural modifications, particularly the strategic placement and nature of prenyl groups, significantly influence the biological activity of these isoflavones.
Comparative Analysis of Biological Activity
The bioactivity of this compound and its analogs varies significantly across different assays, underscoring the importance of specific structural motifs. The following table summarizes the available quantitative data on their cytotoxic, anti-inflammatory, and estrogenic effects.
| Compound | Biological Activity | Cell Line/Assay | IC50/EC50/Relative Activity | Reference |
| Derrisisoflavone A | Estrogenic Activity | MCF-7 cell proliferation | 83.17% of 17β-estradiol at 1 µM | [1][2] |
| Anti-inflammatory | NO Production Inhibition | Less effective than Genistein and Lupalbigenin | [3][4] | |
| Derriscandenon C | Cytotoxicity | KB cells | ~5 µM | [5] |
| Derriscandenon E | Cytotoxicity | KB cells | 2.7 µM | |
| Cytotoxicity | NALM-6 cells | 0.9 µM | ||
| Derriscandenon F | Cytotoxicity | KB cells | 12.9 µM | |
| Lupalbigenin | Cytotoxicity | KB, MCF-7, NCI-H187 cells | - | |
| Cytotoxicity | MDA-MB-231, MCF-7 cells | Specific cytotoxicity observed | ||
| Anti-inflammatory | COX-1 Inhibition | IC50 = 3 µM | ||
| Anti-inflammatory | 5-LOX Inhibition | IC50 = 6 µM | ||
| Estrogenic Activity | MCF-7 cell proliferation | 18.72% of 17β-estradiol at 1 µM (potential antagonist) | ||
| 6,8-diprenylgenistein | Cytotoxicity | - | - | |
| Estrogenic Activity | MCF-7 cell proliferation | 51.91% of 17β-estradiol at 1 µM | ||
| Anti-inflammatory | NO Production Inhibition | Less effective than Derrisisoflavone A | ||
| Scandenone | Antibacterial | S. aureus, S. epidermidis, B. subtilis | MIC = 2 µg/mL | |
| Genistein | Estrogenic Activity | MCF-7 cell proliferation | 97.84% of 17β-estradiol at 1 µM | |
| Anti-inflammatory | NO Production Inhibition | Most potent among tested isoflavones |
Note: Direct quantitative biological activity data for this compound, H, and K were not available in the reviewed literature.
Structure-Activity Relationship Insights
The compiled data highlights a clear trend: the presence and position of prenyl (a five-carbon isoprenoid) groups on the isoflavone scaffold are critical determinants of biological activity.
-
Cytotoxicity: Analogs with two prenyl groups, such as Derriscandenon E, exhibit potent cytotoxic effects against various cancer cell lines. The positioning of these lipophilic groups likely enhances membrane permeability and interaction with intracellular targets.
-
Anti-inflammatory Activity: Lupalbigenin, which possesses two prenyl groups, demonstrates significant inhibition of both COX-1 and 5-LOX enzymes, key mediators of inflammation. This suggests that prenylation is advantageous for anti-inflammatory action. In contrast, while genistein is a potent inhibitor of nitric oxide production, its diprenylated analog, 6,8-diprenylgenistein, shows reduced activity in this specific assay. This indicates that the nature of the anti-inflammatory assay is crucial in structure-activity relationship interpretations.
-
Estrogenic/Anti-estrogenic Activity: The degree of estrogenicity appears to be inversely related to the extent of prenylation. Genistein, the non-prenylated parent compound, exhibits the highest estrogenic activity, comparable to 17β-estradiol. The addition of two prenyl groups, as seen in 6,8-diprenylgenistein and lupalbigenin, significantly reduces this activity. Notably, lupalbigenin may even act as an estrogen antagonist. This suggests that the bulky prenyl groups may hinder optimal binding to the estrogen receptor.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: After 24 hours, treat the cells with the test compounds for a predetermined time.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. The inhibition of NF-κB activity is determined by comparing the normalized luciferase activity in treated versus untreated, stimulated cells.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a compound to bind to the estrogen receptor (ER).
-
Preparation of ER-containing Cytosol: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uteri.
-
Competitive Binding: In assay tubes, incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) with the cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled estrogen against the log concentration of the competitor. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is then determined.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.
Caption: Estrogen Receptor Signaling Pathway.
Caption: NF-κB Signaling Pathway.
Caption: MTT Assay Experimental Workflow.
References
- 1. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Derrisisoflavone J
For researchers, scientists, and drug development professionals engaged in the study of Derrisisoflavone J, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. This guide provides a comparative analysis of two commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The following sections present a cross-validation perspective, supported by experimental data from studies on closely related isoflavones, to assist in method selection and implementation.
Comparison of Analytical Method Performance
The choice between HPLC-UV and LC-QTOF-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation, or high throughput. While direct cross-validation data for this compound is not publicly available, performance parameters for the analysis of the structurally similar Derrisisoflavone A provide valuable insights.
| Performance Parameter | HPLC-UV | LC-QTOF-MS | Key Considerations |
| Limit of Detection (LOD) | 0.01 - 0.06 µg/mL[1][2] | Typically in the low ng/mL to pg/mL range | LC-QTOF-MS offers significantly lower detection limits, making it suitable for trace-level analysis in complex biological matrices. |
| Limit of Quantification (LOQ) | 0.03 - 0.18 µg/mL[1][2] | Typically in the ng/mL range | For pharmacokinetic studies where concentrations may be low, LC-QTOF-MS is the preferred method. |
| Accuracy (Recovery) | 93.3% - 109.6%[1] | High accuracy is achievable | Both methods demonstrate good accuracy, with values falling within acceptable ranges for bioanalytical method validation. |
| Precision (RSD%) | Repeatability: ≤ 3.02% Reproducibility: ≤ 6.22% | High precision is achievable | Both techniques offer excellent precision, ensuring the reliability and reproducibility of the results. |
| Selectivity | Good for simpler matrices | Excellent, based on mass-to-charge ratio | LC-QTOF-MS provides superior selectivity, which is crucial for distinguishing the analyte from co-eluting compounds and matrix components. |
| Linearity | Good over a defined concentration range | Excellent over a wide dynamic range | Both methods can establish a linear relationship between concentration and response, which is essential for quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-QTOF-MS analysis of isoflavones, adapted from published studies.
HPLC-UV Method for Isoflavone Quantification
This method is suitable for the quantitative analysis of isoflavones in plant extracts and other matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: Set at the maximum absorbance of this compound.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Extraction of this compound from the matrix using a suitable solvent (e.g., methanol, ethanol).
-
Filtration of the extract through a 0.45 µm filter.
-
Dilution of the sample to fall within the calibration curve range.
LC-QTOF-MS Method for Isoflavone Identification and Quantification
This method is ideal for sensitive and selective analysis, as well as for structural confirmation of this compound and its metabolites.
Instrumentation:
-
Liquid Chromatography system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: Similar to HPLC-UV, typically a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8-1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for identification and targeted MS/MS for quantification and structural elucidation.
-
Capillary Voltage: 3-4 kV
-
Fragmentor Voltage: Optimized for the compound of interest.
-
Gas Temperature and Flow: Optimized for the instrument.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC-UV and LC-QTOF-MS analysis.
Caption: Workflow for this compound analysis using HPLC-UV.
Caption: Workflow for this compound analysis using LC-QTOF-MS.
Cross-Validation Considerations
Cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or using different instrumentation. This is a critical step in ensuring the transferability and robustness of a method.
A typical cross-validation study would involve:
-
Selection of Methods: Two or more validated analytical methods (e.g., HPLC-UV and LC-QTOF-MS) are chosen for comparison.
-
Sample Analysis: The same set of quality control (QC) samples and study samples are analyzed using each method.
-
Data Comparison: The results obtained from the different methods are statistically compared to assess for any bias or systematic differences. Techniques such as Bland-Altman plots or Deming regression can be employed for this purpose.
Caption: Logical flow of a cross-validation study.
References
Navigating the Silence: The Unresolved Molecular Target of Derrisisoflavone J
Despite extensive phytochemical exploration of Derris scandens, a plant recognized for its diverse medicinal properties, the specific molecular target of one of its isolated constituents, Derrisisoflavone J, remains elusive within the current scientific literature. While numerous studies have delved into the bioactivities of other isoflavones from this plant, offering insights into their anti-inflammatory, anti-cancer, and estrogenic effects, this compound has yet to be the subject of focused pharmacological investigation. This absence of data precludes a direct comparison with other therapeutic alternatives and highlights a significant knowledge gap in the field of natural product pharmacology.
Researchers have successfully identified and characterized a range of isoflavones from Derris scandens, including Derrisisoflavone A, B, and C, as well as lupalbigenin and genistein. These related compounds have been shown to exert their effects through various mechanisms. For instance, certain isoflavones from Derris scandens have demonstrated inhibitory activity against key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenase. Furthermore, their influence on critical cellular signaling pathways, including the MEK/ERK1/2, PI3K/AKT, and MAPK/wt-p53 pathways, has been documented. Some have even been identified as inhibitors of phosphodiesterase 5.
In the context of cancer research, compounds isolated from Derris scandens have exhibited cytotoxic effects and the ability to interfere with mitochondrial pathways. Moreover, the estrogenic and anti-androgenic activities of specific isolates like Derrisisoflavone A have been reported, suggesting potential applications in hormone-dependent conditions.
However, the scientific journey to elucidate the precise molecular interactions of each and every constituent is ongoing. This compound stands as an example of a compound that, while identified, awaits its turn under the scientific spotlight. Without dedicated studies to determine its binding affinity, inhibitory concentrations against specific enzymes, or its modulatory effects on cellular pathways, any comparison to existing therapeutic agents would be purely speculative.
The following sections would typically present a detailed comparison, including quantitative data and experimental protocols. However, due to the lack of available information for this compound, such a comparison cannot be constructed at this time. Further research is imperative to first identify the molecular target and characterize the pharmacological profile of this compound before its therapeutic potential can be meaningfully evaluated against other compounds.
Future Directions: Unlocking the Potential of this compound
To address this knowledge gap, future research endeavors should focus on:
-
Target Identification Studies: Employing techniques such as affinity chromatography, proteomics-based approaches, or computational modeling to identify the specific protein(s) that this compound interacts with.
-
In Vitro Bioassays: Screening this compound against a panel of known drug targets, including kinases, phosphatases, and receptors, to determine its inhibitory or activating properties.
-
Cell-Based Assays: Investigating the effects of this compound on various cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines to elucidate its mechanism of action.
Until such studies are conducted and their findings published, the scientific community must await a clearer understanding of this compound's role and potential as a therapeutic agent. The rich chemical diversity of Derris scandens suggests that many of its constituents hold promise, and this compound may yet prove to be a valuable lead in drug discovery.
Derrisisoflavone J vs. Genistein: A Comparative Analysis of Anti-Cancer Proliferative Effects
In the landscape of cancer research, natural compounds are a focal point for the development of novel therapeutic agents. Among these, isoflavones have garnered significant attention for their potential to inhibit cancer cell proliferation. This guide provides a detailed comparison of two such isoflavones: Derrisisoflavone J, a lesser-known compound, and Genistein, a well-researched soy isoflavone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their efficacy, underlying mechanisms, and the experimental data supporting these findings.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Genistein against various cancer cell lines.
This compound: Anti-Proliferative Effects
Direct IC50 values for this compound are not extensively documented in publicly available literature. However, studies on isoflavones isolated from Derris scandens, the natural source of this compound, provide insights into its potent anti-cancer activity. One study reported that 5,7,4'-trihydroxy-6,8-diprenylisoflavone (a compound structurally related to this compound) exhibited specific cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells.[1] Another study on isoflavones from Derris scandens noted that several compounds significantly decreased the viability of KB epidermoid carcinoma cells and NALM-6 leukemia cells.[2]
| Compound from Derris scandens | Cancer Cell Line | Observed Effect |
| Derriscandenon B and C, derrubone, and glyurallin | KB (epidermoid carcinoma) | Dose-dependent decrease in cell viability.[2] |
| Derriscandenon B and isochandaisone | NALM6-MSH+ (leukemia) | Dose-dependent decrease in cell viability.[2] |
| 5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) | MDA-MB-231, MCF-7 (breast cancer) | Specific cytotoxicity.[1] |
Genistein: IC50 Values Across Various Cancer Cell Lines
Genistein has been extensively studied, and its IC50 values have been determined in a wide array of cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 47.5 |
| MDA-MB-231 | Breast Cancer | Not specified |
| HT-29 | Colon Cancer | 30 - 70 (effective concentrations for apoptosis) |
| HCT-116 | Colon Cancer | Not specified |
| SW-480 | Colon Cancer | Not specified |
| PC-3 | Prostate Cancer | Not specified |
| HL-60 | Leukemia | Not specified |
| Colo-205 | Colon Cancer | Not specified |
| AGS | Gastric Cancer | 30 - 70 (effective concentrations for apoptosis) |
Mechanisms of Action: Signaling Pathways and Apoptosis
Both this compound and Genistein exert their anti-proliferative effects by modulating key signaling pathways involved in cell growth and apoptosis.
This compound: Inducing Apoptosis through the Mitochondrial Pathway
The primary mechanism of action reported for this compound (and related compounds from Derris scandens) is the induction of apoptosis via the intrinsic mitochondrial pathway. This is characterized by:
-
Downregulation of Bcl-2: A key anti-apoptotic protein.
-
Upregulation of Bax: A pro-apoptotic protein.
-
Release of Cytochrome C: A critical step in the activation of the caspase cascade.
The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.
Genistein: A Multi-Targeted Approach to Inhibit Cancer Cell Proliferation
Genistein's anti-cancer effects are more broadly characterized and involve the modulation of multiple signaling pathways:
-
PI3K/Akt Pathway: Genistein inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, Genistein promotes apoptosis.
-
NF-κB Signaling: Genistein has been shown to suppress the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
-
Bcl-2 Family Proteins: Similar to this compound, Genistein modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the induction of apoptosis.
-
Cell Cycle Arrest: Genistein can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.
Below are diagrams illustrating the known signaling pathways affected by each compound.
References
A Comparative Analysis of the Antioxidant Capacity of Derris Isoflavones and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antioxidant capacity of isoflavone-containing extracts from Derris scandens against Trolox, a well-established antioxidant standard. While specific quantitative data for a singular compound termed "Derrisisoflavone J" is not available in the current scientific literature, this guide utilizes data from ethanolic and other extracts of Derris scandens, the natural source of various bioactive isoflavones. This comparison offers valuable insights into the antioxidant potential of this class of compounds relative to a recognized standard.
The primary mechanism by which isoflavones are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of Derris scandens extracts and Trolox has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key metric from this assay, representing the concentration of a substance required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.
| Substance | Assay | IC50 Value (µg/mL) |
| Derris scandens Ethanolic Extract | DPPH | 158.27 ± 21.62[1] |
| Derris scandens Chloroform Extract | DPPH | 119.58[2] |
| Derris scandens Petroleum Ether Extract | DPPH | 122.19[2] |
| Trolox | DPPH | 3.765 ± 0.083[3] |
Note: The data presented is derived from separate studies and direct comparison should be interpreted with caution due to potential variations in experimental conditions.
Based on the available data, Trolox demonstrates significantly higher antioxidant activity in the DPPH assay, with a much lower IC50 value compared to the various extracts of Derris scandens. This suggests that while the isoflavone-containing extracts possess antioxidant properties, they are less potent than the standard antioxidant Trolox under the tested conditions.
Experimental Protocols
A detailed understanding of the experimental protocols is crucial for the accurate interpretation and replication of antioxidant activity studies. The following is a typical protocol for the DPPH radical scavenging assay used to determine the antioxidant capacity of the substances mentioned above.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at a wavelength of approximately 517 nm.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (Derris scandens extract, Trolox) at various concentrations
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Samples: The Derris scandens extract and Trolox are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of each concentration of the test sample. A control sample is prepared by mixing the DPPH solution with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
Signaling Pathway
The antioxidant and cytoprotective effects of many isoflavones are mediated through the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like certain isoflavones, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, thereby enhancing the cell's defense against oxidative damage.
References
Lack of Evidence for Synergistic Effects of Derrisisoflavone J with Known Anticancer Drugs
A comprehensive review of current scientific literature reveals a significant gap in research regarding the synergistic effects of Derrisisoflavone J when combined with known anticancer drugs. To date, no published studies have specifically evaluated the potential for this compound to enhance the efficacy of chemotherapeutic agents such as cisplatin, doxorubicin, or others in cancer therapy.
While research into the anticancer properties of isoflavones from the Derris genus is ongoing, the specific compound this compound has not been a focus of combination studies. Initial investigations have centered on the standalone cytotoxic effects of various extracts and isolated compounds from Derris species.
Anticancer Potential of Structurally Related Isoflavones from Derris Species
Although data on this compound is absent, studies on other isoflavones isolated from the Derris genus, such as 5,7,4'-trihydroxy-6,8-diprenylisoflavone (TD) and lupalbigenin (LB), have demonstrated notable anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. This suggests that isoflavones from this genus are biologically active and may warrant further investigation for their potential in combination therapies.
General Synergistic Potential of Isoflavones with Anticancer Drugs
On a broader scale, the class of compounds to which this compound belongs—isoflavones—has been the subject of numerous studies exploring synergistic interactions with conventional cancer treatments. Generally, isoflavones are believed to exert their anticancer effects through multiple mechanisms, which could potentially complement the action of chemotherapy drugs.
Potential Mechanisms for Synergy
Emerging evidence suggests that isoflavones can modulate multiple cellular signaling pathways that are often dysregulated in cancer cells.[1][2] These pathways are crucial for cell survival, proliferation, and resistance to treatment. By targeting these pathways, isoflavones could potentially:
-
Increase the sensitivity of cancer cells to chemotherapy: Some isoflavones have been shown to overcome drug resistance mechanisms in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapeutic agents.
-
Enhance apoptosis induced by anticancer drugs: Isoflavones may amplify the cell-killing effects of chemotherapy by further promoting the signaling pathways that lead to apoptosis.
-
Reduce the effective dose of chemotherapy: By working synergistically, a combination of an isoflavone and a chemotherapy drug could achieve the desired therapeutic effect at lower doses, potentially reducing treatment-related toxicity and side effects.
-
Inhibit cancer cell proliferation and metastasis: Isoflavones are known to interfere with signaling cascades that control cell growth and invasion, such as the Akt, NF-κB, and MAPK pathways.[1][2]
The diagram below illustrates a generalized overview of the signaling pathways that are commonly targeted by isoflavones and are relevant to cancer progression.
Caption: Potential mechanisms of isoflavone-mediated anticancer effects.
Future Research Directions
The lack of data on the synergistic effects of this compound highlights a critical area for future research. Given the promising anticancer activities of other isoflavones from the Derris genus, it is plausible that this compound may also exhibit synergistic properties when combined with existing chemotherapeutic agents.
Future studies should aim to:
-
Evaluate the in vitro synergistic effects of this compound with a panel of standard anticancer drugs (e.g., cisplatin, doxorubicin, paclitaxel) across various cancer cell lines. This would involve determining the combination index (CI) to quantify synergy, additivity, or antagonism.
-
Investigate the underlying molecular mechanisms of any observed synergistic interactions. This would include examining the effects of the combination treatment on key signaling pathways involved in cell cycle regulation, apoptosis, and drug resistance.
-
Conduct in vivo studies using animal models to validate the efficacy and safety of promising combinations identified in vitro.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals, the key takeaway is that while this compound remains an uninvestigated compound in the context of combination cancer therapy, the broader class of isoflavones presents a promising avenue for developing novel synergistic treatment strategies. The established anticancer properties of related compounds from the Derris genus provide a strong rationale for initiating studies into the potential synergistic effects of this compound. Such research could unlock new therapeutic options that enhance the efficacy of existing anticancer drugs and potentially mitigate their side effects. Until such data becomes available, any consideration of this compound in a synergistic context remains speculative.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Derrisisoflavone J
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Derrisisoflavone J is publicly available. The following guidance is based on general laboratory safety principles for handling novel or uncharacterized isoflavone compounds and should be supplemented by a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a novel prenylated isoflavonoid. Given the absence of specific toxicological data, a cautious approach is paramount to ensure personnel safety and environmental protection.
Summary of Key Information
The following table summarizes the known chemical properties of this compound and general safety precautions based on the handling of similar chemical compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₂₂H₂₂O₆ | [1] |
| Molecular Weight | 382.41 g/mol | [1] |
| Appearance | White amorphous powder | [1] |
| Known Hazards | Toxicological properties have not been fully investigated. Handle as a potentially hazardous substance. | General Precaution |
| Recommended PPE | See "Personal Protective Equipment (PPE)" section below. | General Precaution |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. | General Precaution |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | General Precaution |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach is crucial when working with a compound of unknown toxicity. The following procedural steps outline the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Consult EHS: Before commencing any work, consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available before handling the compound.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat should be worn. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your EHS for the appropriate type.
3. Handling Procedures:
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the designated work area.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid, carefully sweep it up with an appropriate absorbent material and place it in a sealed container for disposal. For liquid spills, absorb with a non-combustible material like vermiculite or sand.
-
Major Spills: Evacuate the area and alert your EHS department immediately.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container. Do not mix with other waste streams unless approved by your EHS department.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Potentially Toxic").
3. Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's EHS department. Follow all institutional protocols for waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
